(R)-OP-1074
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H31NO4 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol |
InChI |
InChI=1S/C29H31NO4/c1-19-13-14-30(18-19)15-16-33-25-10-5-22(6-11-25)29-28(21-3-7-23(31)8-4-21)20(2)26-12-9-24(32)17-27(26)34-29/h3-12,17,19,29,31-32H,13-16,18H2,1-2H3/t19-,29-/m1/s1 |
InChI Key |
KDVXAPCZVZMPMU-SONOPUAISA-N |
Isomeric SMILES |
C[C@@H]1CCN(C1)CCOC2=CC=C(C=C2)[C@@H]3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O |
Canonical SMILES |
CC1CCN(C1)CCOC2=CC=C(C=C2)C3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Foundational & Exploratory
(R)-OP-1074: A Comprehensive Technical Guide on its Mechanism of Action as a Pure Antiestrogen and Selective Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-OP-1074 is a novel investigational agent identified as a pure antiestrogen and a selective estrogen receptor degrader (PA-SERD). Its unique mechanism of action, centered on the specific disruption of the estrogen receptor alpha (ERα) helix 12, confers complete antagonistic activity without any partial agonist effects. This property makes this compound a promising therapeutic candidate for estrogen receptor-positive (ER+) breast cancer, particularly in cases of resistance to current endocrine therapies. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by a compilation of key experimental data, detailed protocols, and visual representations of its molecular interactions and signaling pathways.
Core Mechanism of Action: Disruption of ERα Helix 12 and Subsequent Degradation
The primary mechanism of action of this compound involves its direct interaction with the ligand-binding domain (LBD) of the estrogen receptor alpha (ERα). Unlike selective estrogen receptor modulators (SERMs) that can exhibit dual agonist/antagonist effects, this compound functions as a pure antagonist.[1]
The key to its pure antiestrogenic activity lies in the specific stereochemistry of its methyl-pyrrolidine side chain.[1] This R-stereoisomer induces a conformational change in ERα that specifically disrupts the positioning of helix 12, a critical region for coactivator binding and transcriptional activation. By preventing helix 12 from adopting an active conformation, this compound effectively blocks the downstream signaling cascade that leads to the transcription of estrogen-responsive genes.
Furthermore, the altered conformation of the ERα protein induced by this compound marks it for degradation by the cellular proteasome machinery. This dual action of antagonizing and degrading ERα leads to a profound and sustained inhibition of estrogen signaling in cancer cells.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value |
| Inhibition of E2-stimulated Transcription | - | IC50 | 7.03 ± 0.05 nM |
| Alkaline Phosphatase (AP) Activity (Agonist Mode) | Ishikawa | Max Activity (at 1 nM) | 8% of E2 control |
| Antagonism of E2-stimulated AP Activity | Ishikawa | IC50 | ~20 nM |
Table 2: In Vivo Efficacy of this compound in a Tamoxifen-Resistant Xenograft Model
| Treatment Group | Dose | Route of Administration | Outcome |
| This compound | 100 mg/kg | Oral (twice daily) | Tumor shrinkage |
| Tamoxifen | 100 mg/kg | Oral (daily) | - |
| Fulvestrant | 100 mg/kg | Subcutaneous (daily) | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Uterotrophic Assay
This in vivo assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on uterine weight.
-
Animal Model: Ovariectomized BALB/c mice.
-
Procedure:
-
Animals are treated daily for three days with the test compound or vehicle control.
-
A positive control group receives 17β-estradiol (E2) to induce uterine growth.
-
For antagonist testing, a group receives both E2 and the test compound.
-
On the fourth day, animals are euthanized, and the uteri are excised and weighed (wet weight).
-
-
Endpoint: A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. A significant decrease in E2-induced uterine weight indicates anti-estrogenic activity.
Tamoxifen-Resistant Xenograft Model
This in vivo model evaluates the efficacy of a compound in a tumor model that is resistant to standard-of-care tamoxifen.
-
Cell Line: MCF7/HER2/neu human breast cancer cells.
-
Animal Model: Ovariectomized athymic nude mice.
-
Procedure:
-
MCF7/HER2/neu cells are implanted into the mice, which are also implanted with estrogen pellets to support initial tumor growth.
-
Once tumors are established, treatment with this compound, tamoxifen, or fulvestrant is initiated.
-
Tumor volume is measured regularly throughout the study.
-
-
Endpoint: The primary endpoint is the change in tumor volume over time. A reduction in tumor volume indicates anti-tumor efficacy.
Alkaline Phosphatase (AP) Activity Assay
This in vitro assay is used to distinguish between pure antiestrogens and SERMs by measuring the induction of alkaline phosphatase, an estrogen-responsive enzyme.
-
Cell Line: Ishikawa human endometrial adenocarcinoma cells.
-
Procedure:
-
Cells are treated with the test compound in the presence or absence of E2 for a specified period.
-
AP activity is then measured using a colorimetric or fluorometric substrate.
-
-
Endpoint: Pure antiestrogens do not induce AP activity in the absence of E2 (agonist mode) and completely block E2-induced AP activity (antagonist mode).
Inhibition of E2-Stimulated Transcription
This in vitro assay quantifies the ability of a compound to inhibit estrogen-driven gene transcription.
-
System: Cells (e.g., SK-BR-3) are transiently transfected with a plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).
-
Procedure:
-
Transfected cells are treated with the test compound in the presence of E2.
-
After an incubation period, the activity of the reporter gene product (e.g., luciferase) is measured.
-
-
Endpoint: The concentration of the compound that inhibits 50% of the E2-stimulated reporter activity is determined as the IC50 value.
Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key experimental workflows and logical relationships.
Conclusion
This compound represents a significant advancement in the development of endocrine therapies for ER+ breast cancer. Its dual mechanism of pure ERα antagonism and degradation, driven by the specific disruption of helix 12, offers a potential therapeutic advantage, particularly in the context of acquired resistance to existing treatments. The preclinical data presented in this guide provide a strong rationale for the continued clinical development of this compound.
References
(R)-OP-1074: A Technical Guide to a Novel Pure Antiestrogen Targeting Estrogen Receptor Alpha Helix 12
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-OP-1074 is a novel, orally bioavailable, pure antiestrogen and selective estrogen receptor degrader (PA-SERD) that has demonstrated significant preclinical efficacy in models of endocrine-resistant breast cancer. Its unique mechanism of action involves the direct disruption of the alpha-helical structure of helix 12 in the ligand-binding domain of the estrogen receptor alpha (ERα). This disruption prevents the receptor from adopting an active conformation, leading to a complete blockade of ERα signaling and subsequent degradation of the receptor. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for key assays.
Introduction: The Challenge of Endocrine Resistance
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapies that target ERα signaling are the cornerstone of treatment. However, a significant number of patients develop resistance to these therapies, often through mutations in the ESR1 gene, which encodes ERα. These mutations can lead to constitutive, ligand-independent activation of the receptor, rendering therapies like tamoxifen and aromatase inhibitors ineffective.
Selective Estrogen Receptor Degraders (SERDs) represent a key therapeutic strategy to overcome this resistance. By promoting the degradation of the ERα protein, SERDs can eliminate the driver of tumor growth, even in the presence of activating mutations. This compound has emerged as a promising next-generation SERD with a distinct mechanism of action centered on the critical regulatory region of ERα, helix 12.
This compound: Mechanism of Action
The conformational position of helix 12 is the determining factor in the transcriptional activity of ERα. In the presence of an agonist like estradiol, helix 12 folds over the ligand-binding pocket, creating a binding surface for coactivator proteins and initiating gene transcription.[1] Conversely, antagonists reposition helix 12 to block this coactivator binding.
This compound features a specific stereochemistry with a methyl group on its pyrrolidine side chain that is crucial for its potent activity.[2] This specific configuration allows this compound to bind to the ERα ligand-binding domain and directly disrupt the stable positioning of helix 12. This disruption prevents the formation of the coactivator binding groove, thereby completely silencing the transcriptional activity of the receptor. This pure antagonism is coupled with the induction of ERα degradation, classifying this compound as a PA-SERD.[2]
Below is a diagram illustrating the signaling pathway of Estrogen Receptor alpha and the mechanism of action of this compound.
References
- 1. Editor’s Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications | MDPI [mdpi.com]
(R)-OP-1074: A Technical Guide to its Stereochemistry and Antiestrogenic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-OP-1074 is a novel benzopyran derivative that has demonstrated significant potential as a pure antiestrogen and a selective estrogen receptor degrader (SERD). Its development marks a critical advancement in the pursuit of more effective treatments for endocrine-resistant breast cancer. The unique stereochemistry of this compound is fundamental to its mechanism of action, which involves the disruption of the estrogen receptor alpha (ERα) helix 12, leading to complete antagonism of ERα signaling and subsequent degradation of the receptor. This technical guide provides an in-depth overview of the stereochemistry, biological activity, and experimental evaluation of this compound.
Stereochemistry and Structure-Activity Relationship
The potent antiestrogenic activity of OP-1074 is intrinsically linked to its specific stereoisomeric configuration. The molecule possesses a chiral center at the 3-position of the pyrrolidine ring, and it is the (R)-enantiomer, this compound, that exhibits the desired pharmacological profile.
Biochemical and crystal structure analyses have revealed a precise structure-activity relationship. The stereospecific methyl group on the pyrrolidine side chain of this compound plays a crucial role in its interaction with the ERα ligand-binding domain.[1] This specific orientation is critical for displacing helix 12 of the receptor, a key conformational change that prevents the binding of coactivators and shifts the receptor into an inactive state, ultimately tagging it for proteasomal degradation.[1]
Quantitative Analysis of Biological Activity
The following tables summarize the key quantitative data demonstrating the efficacy of this compound in various preclinical models.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | This compound | Fulvestrant | Reference |
| E2-Stimulated Transcription (ERα) | - | IC₅₀ | 1.6 nM | - | [2] |
| E2-Stimulated Transcription (ERβ) | - | IC₅₀ | 3.2 nM | - | [2] |
| Cell Proliferation | MCF-7 | IC₅₀ | 6.3 nM | - | [2] |
| Cell Proliferation | CAMA-1 | IC₅₀ | 9.2 nM | - | [2] |
| Alkaline Phosphatase Activity (Antagonist) | Ishikawa | IC₅₀ | 20 nM | 3 nM | [3] |
Table 2: In Vivo Efficacy of this compound in Tamoxifen-Resistant Xenograft Model
| Treatment Group (100 mg/kg) | Mean Change in Tumor Volume (%) | Statistical Significance (vs. Fulvestrant) | Reference |
| Vehicle | Growth | - | [4] |
| Tamoxifen | Growth | - | [4] |
| Fulvestrant | Slight Regression | - | [4] |
| This compound (twice daily) | Significant Regression | p < 0.05 | [4] |
Mechanism of Action: ERα Degradation
This compound functions as a selective estrogen receptor degrader (SERD). Upon binding to ERα, it induces a conformational change that leads to the destabilization and subsequent degradation of the receptor protein.
ERα Signaling and this compound-Mediated Degradation
Caption: ERα signaling pathway and its disruption by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Uterotrophic Assay
This in vivo assay assesses the estrogenic or antiestrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female rodents.
Methodology:
-
Animal Model: Immature female rats or mice.
-
Dosing: Animals are treated with the test compound (e.g., this compound), a vehicle control, and a positive control (e.g., estradiol) for three consecutive days. For antagonist studies, the test compound is co-administered with estradiol.
-
Endpoint: On the fourth day, animals are euthanized, and their uteri are excised and weighed (wet weight).
-
Analysis: A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity, while a significant decrease in estradiol-induced uterine weight gain indicates antiestrogenic activity.
MCF-7 Xenograft Model for Tamoxifen-Resistant Breast Cancer
This in vivo model evaluates the anti-tumor efficacy of compounds in a setting that mimics acquired resistance to endocrine therapy.
Methodology:
-
Cell Line: MCF-7/HER2/neu cells, which are tamoxifen-resistant, are used.
-
Animal Model: Ovariectomized athymic nude mice are implanted with estrogen pellets to support initial tumor growth.
-
Tumor Implantation: MCF-7/HER2/neu cells are implanted into the mice.
-
Treatment: Once tumors are established, animals are randomized into treatment groups and dosed with the vehicle, tamoxifen, fulvestrant, or this compound.[4]
-
Endpoint: Tumor volume is measured regularly throughout the study. At the end of the study, tumors are excised and weighed.
-
Analysis: The change in tumor volume over time is calculated and compared between treatment groups.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A typical experimental workflow for evaluating this compound.
ERα Degradation Assay (Western Blot)
This in vitro assay quantifies the ability of a compound to induce the degradation of the ERα protein.
Methodology:
-
Cell Culture: ERα-positive breast cancer cell lines (e.g., MCF-7, CAMA-1) are cultured.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for ERα. A loading control (e.g., β-actin) is also probed to ensure equal protein loading.
-
Detection and Analysis: The bands are visualized using a secondary antibody conjugated to a detection enzyme, and the band intensity is quantified. The level of ERα protein is normalized to the loading control and compared between treated and untreated cells.
Luciferase Reporter Gene Assay for ERα Transcriptional Activity
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of ERα.
Methodology:
-
Cell Line: A suitable cell line (e.g., SK-BR-3) is transiently transfected with two plasmids: one expressing the ERα ligand-binding domain (or full-length ERα) and another containing a luciferase reporter gene under the control of an estrogen-responsive element (ERE).[4]
-
Treatment: Transfected cells are treated with a vehicle control, estradiol (E2) alone, or E2 in combination with various concentrations of the test compound (e.g., this compound).
-
Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The inhibitory effect of the test compound on E2-stimulated luciferase activity is then calculated to determine the IC₅₀ value.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for ER-positive breast cancer. Its unique stereochemistry is the key determinant of its potent and pure antiestrogenic activity, which is mediated through the disruption of ERα helix 12 and subsequent degradation of the receptor. The preclinical data strongly support its potential as an effective therapeutic agent, particularly in the context of acquired resistance to current endocrine therapies. Further clinical investigation of this compound and similar compounds is warranted.
References
(R)-OP-1074: A Novel Pure Antiestrogen for Endocrine-Resistant Breast Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Endocrine therapies form the cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to these treatments, posing a major clinical challenge. (R)-OP-1074 has emerged as a promising therapeutic agent, functioning as a pure antiestrogen and a selective estrogen receptor degrader (SERD). This document provides a comprehensive technical overview of this compound, summarizing its preclinical data, mechanism of action, and the experimental protocols used in its evaluation.
This compound is a pure antiestrogen and a selective ER degrader (PA-SERD) that has shown efficacy in shrinking tumors in a tamoxifen-resistant xenograft model.[1] Its unique stereochemistry plays a crucial role in its mechanism of action, which involves the disruption of the estrogen receptor alpha (ERα) helix 12.[1] Developed by Olema Pharmaceuticals, this compound represents a significant advancement in the pursuit of next-generation endocrine therapies.[2][3]
Core Mechanism of Action
This compound exerts its potent anti-tumor effects through a dual mechanism:
-
Pure Antiestrogen Activity: It acts as a complete antagonist of the estrogen receptor, blocking its activation even in the presence of estrogen. This pure antagonism prevents the tissue-specific agonist effects sometimes seen with other endocrine therapies.[1]
-
Selective Estrogen Receptor Degrader (SERD): this compound induces the degradation of the ERα protein.[1][4] This is achieved through a stereospecific interaction with the ERα ligand-binding domain, which leads to conformational changes, particularly in helix 12, marking the receptor for proteasomal degradation.[1][5]
This dual action effectively eliminates the primary driver of tumor growth in ER+ breast cancer, including those that have developed resistance to traditional endocrine therapies like tamoxifen.
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
| Cell Line | Assay | Parameter | This compound | Fulvestrant | Tamoxifen |
| MCF-7 | E2-stimulated transcription | IC50 | 1.6 nM | - | - |
| CAMA-1 | E2-stimulated transcription | IC50 | 3.2 nM | - | - |
| MCF-7 | Proliferation | IC50 | 6.3 nM | - | - |
| CAMA-1 | Proliferation | IC50 | 9.2 nM | - | - |
| WT/D538G heterozygous cells | Transcriptional Inhibition | IC50 | 0.52 ± 0.63 nM | 0.57 ± 0.69 nM | - |
Table 1: In Vitro Activity of this compound. [4][6]
| Animal Model | Treatment | Dosage | Tumor Volume Change |
| Tamoxifen-resistant MCF7/HER2/neu xenograft | This compound | 100 mg/kg (twice daily, oral) | Significant tumor shrinkage |
| Tamoxifen-resistant MCF7/HER2/neu xenograft | Fulvestrant | 100 mg/kg (daily, subcutaneous) | Tumor growth inhibition |
| Tamoxifen-resistant MCF7/HER2/neu xenograft | Tamoxifen | 100 mg/kg (daily, oral) | Continued tumor growth |
Table 2: In Vivo Efficacy of this compound in a Tamoxifen-Resistant Xenograft Model. [7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in ER+ Breast Cancer Cells
Caption: Mechanism of action of this compound as a Selective Estrogen Receptor Degrader (SERD).
Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: MCF-7 and CAMA-1 human breast cancer cell lines.[4]
-
Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound (e.g., 0-100 nM) for a specified period (e.g., 24 hours).[4]
-
Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
ERα Degradation Assay (Western Blot)
-
Cell Lines: MCF-7 and CAMA-1 cells.[4]
-
Treatment: Cells are treated with this compound (e.g., 100 nM) for 24 hours.[4]
-
Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody against ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control (e.g., GAPDH or β-actin) is also probed.
-
Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used to quantify the relative levels of ERα protein.
Tamoxifen-Resistant Xenograft Model
-
Animal Model: Ovariectomized female athymic nude mice.[7]
-
Cell Line: Tamoxifen-resistant MCF7/HER2/neu human breast cancer cells.[7]
-
Implantation: Cells are implanted subcutaneously into the flank of the mice. Estrogen pellets are also implanted to support initial tumor growth.[7]
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into treatment groups (n=10 per group):
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Analysis: Tumor growth curves are plotted, and statistical analysis (e.g., t-test) is performed to compare the efficacy of the different treatments.[7] A waterfall plot can be used to show the response of individual tumors.[7]
Uterotrophic Assay for Antiestrogenic Activity
-
Animal Model: Immature or ovariectomized female rats or mice.[8][9]
-
Acclimation: Animals are acclimated for a period before the start of the study.
-
Treatment Groups:
-
Vehicle control
-
Estrogen (e.g., 17β-estradiol) to induce uterine growth
-
This compound alone (to assess for any estrogenic activity)
-
Estrogen + this compound (to assess antiestrogenic activity)
-
-
Administration: Treatments are administered daily for a set number of days (e.g., three consecutive days).[8]
-
Endpoint: On the day after the last treatment, animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).
-
Analysis: A significant reduction in uterine weight in the estrogen + this compound group compared to the estrogen-only group indicates antiestrogenic activity. No significant increase in uterine weight in the this compound alone group compared to the vehicle control confirms the absence of estrogenic activity.
Conclusion and Future Directions
This compound has demonstrated significant preclinical potential as a therapeutic agent for endocrine-resistant ER+ breast cancer. Its dual mechanism of pure antiestrogenicity and selective ERα degradation offers a promising strategy to overcome the limitations of current endocrine therapies. The data from in vitro and in vivo studies, particularly in tamoxifen-resistant models, provide a strong rationale for its further clinical development. Future research will likely focus on the clinical evaluation of this compound or its analogs, such as palazestrant (OP-1250), which is currently in clinical trials, to establish their safety and efficacy in patients with advanced, endocrine-resistant breast cancer.[10][11][12][13][14][15] The insights gained from the preclinical characterization of this compound have been instrumental in guiding the development of this new class of oral SERDs.
References
- 1. Specific stereochemistry of OP-1074 disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. olema.com [olema.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. elifesciences.org [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. olema.com [olema.com]
- 11. seekingalpha.com [seekingalpha.com]
- 12. Olema Oncology – Better medicines for breast cancer and beyond – Olema Oncology Announces New Clinical Trial Agreement with Pfizer to Combine Palazestrant with Atirmociclib in ER+/HER2- Metastatic Breast Cancer [ir.olema.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. olema.com [olema.com]
The Discovery and Synthesis of (R)-OP-1074: A Potent and Selective Estrogen Receptor Degrader
(R)-OP-1074 is a novel, orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant potential in the treatment of estrogen receptor-positive (ER+) breast cancer. This technical guide provides a comprehensive overview of its discovery, mechanism of action, synthesis, and key preclinical experimental data.
Discovery and Rationale
This compound was identified through a focused drug discovery program aimed at developing a pure antiestrogen with superior properties to existing endocrine therapies. The rationale was to create a molecule that could effectively antagonize and degrade the estrogen receptor alpha (ERα), a key driver of proliferation in the majority of breast cancers, without the partial agonist activity seen with selective estrogen receptor modulators (SERMs) like tamoxifen.
The discovery process involved the synthesis and screening of a panel of benzopyran derivatives with varied side chains.[1] The key innovation in the structure of this compound is the stereospecific placement of a methyl group on the pyrrolidine side chain, which was found to be crucial for its pure antiestrogenic activity and potent ERα degradation.[1]
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism of action:
-
Complete Estrogen Receptor Antagonism: It acts as a pure antagonist of both ERα and ERβ, completely blocking the transcriptional activity induced by estradiol.[2] This is achieved by binding to the ligand-binding domain of the estrogen receptor and inducing a conformational change that prevents the recruitment of coactivators necessary for gene transcription.
-
Selective Estrogen Receptor Degradation (SERD): Upon binding, this compound induces the degradation of the ERα protein via the ubiquitin-proteasome pathway.[1][3] This reduction in the total cellular levels of ERα further diminishes the estrogen signaling that drives tumor growth.
The specific stereochemistry of the (R)-isomer is critical for disrupting the conformation of helix 12 in the ERα ligand-binding domain, a key step in conferring its pure antiestrogenic and SERD activity.[1]
Signaling Pathway
The estrogen receptor signaling pathway is a complex network that can be activated through genomic and non-genomic mechanisms. This compound primarily targets the genomic signaling pathway.
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. While a detailed, publicly available protocol is limited, the general approach involves the synthesis of a benzopyran core followed by the stereospecific introduction of the pyrrolidine side chain. The synthesis of related benzopyran and chromene derivatives has been described in the literature, providing a basis for a proposed synthetic route.[4][5][6]
A plausible, though not definitively published, synthetic workflow is outlined below.
Quantitative Data Summary
This compound has demonstrated potent activity in various preclinical models. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| ERα Binding Affinity (IC50) | - | 1.6 nM | [2] |
| ERβ Binding Affinity (IC50) | - | 3.2 nM | [2] |
| Inhibition of E2-stimulated Transcription (IC50) | MCF-7 | 6.3 nM | [2] |
| Inhibition of Cell Proliferation (IC50) | MCF-7 | 6.3 nM | [2] |
| Inhibition of Cell Proliferation (IC50) | CAMA-1 | 9.2 nM | [2] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Tamoxifen-resistant xenograft | This compound | 100 mg/kg | Tumor shrinkage | [1] |
| Ovariectomized mice (Uterotrophic assay) | This compound | 100 mg/kg | No uterine growth (pure antagonist) | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Proliferation Assay
This protocol is used to assess the effect of this compound on the proliferation of ER+ breast cancer cells.[8][9][10]
Workflow:
Methodology:
-
Cell Seeding: ER-positive breast cancer cell lines (e.g., MCF-7, CAMA-1) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 5 to 7 days.
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT assay or a luminescent-based assay (e.g., CellTiter-Glo).
-
Data Analysis: The absorbance or luminescence is measured, and the data are normalized to the vehicle control. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
ERα Degradation Assay (Western Blot)
This protocol is used to determine the ability of this compound to induce the degradation of the ERα protein.[3][11][12][13][14]
Methodology:
-
Cell Treatment: ER+ breast cancer cells are treated with this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.
Uterotrophic Assay in Ovariectomized Mice
This in vivo assay is used to assess the estrogenic or anti-estrogenic activity of a compound.[7][15][16][17][18]
Methodology:
-
Animal Model: Immature or ovariectomized female mice are used. Ovariectomy removes the endogenous source of estrogen.
-
Dosing: Animals are treated with the test compound (this compound), a vehicle control, a positive control (e.g., estradiol), and the test compound in combination with the positive control. Dosing is typically performed daily for 3-7 days.
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed (wet weight).
-
Data Analysis: The uterine weights of the different treatment groups are compared. An increase in uterine weight indicates estrogenic activity, while the inhibition of estradiol-induced uterine growth indicates anti-estrogenic activity.
Conclusion
This compound is a promising new therapeutic agent for ER+ breast cancer. Its unique stereochemistry confers a pure antiestrogenic and potent SERD profile, leading to robust antitumor activity in preclinical models, including those resistant to standard-of-care endocrine therapies. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of oncology and endocrine therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients.
References
- 1. OP-1074 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Specific stereochemistry of OP-1074 disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | MOF negatively regulates estrogen receptor α signaling via CUL4B-mediated protein degradation in breast cancer [frontiersin.org]
- 4. journals.urfu.ru [journals.urfu.ru]
- 5. Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Proliferation Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. sartorius.com [sartorius.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Aryl Hydrocarbon Receptor Mediates Degradation of Estrogen Receptor α through Activation of Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. mdpi.com [mdpi.com]
- 17. Uterotrophic assay of percutaneous lavender oil in immature female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-OP-1074: A Pure Antiestrogen Targeting the Estrogen Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
(R)-OP-1074 has emerged as a potent and promising pure antiestrogen, demonstrating significant potential in the context of endocrine-sensitive cancers. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies associated with this compound, positioning it as a selective estrogen receptor degrader (SERD) with a distinct therapeutic profile.
Core Mechanism of Action: A Pure Antiestrogen and Selective Estrogen Receptor Degrader (SERD)
This compound is a benzopyran derivative distinguished by a stereospecific methyl on its pyrrolidine side chain. This specific configuration is crucial for its potent antiestrogenic activity.[1] The primary mechanism of action of this compound is its function as a pure antiestrogen, a class of compounds completely devoid of the partial agonist activity that can limit the efficacy of selective estrogen receptor modulators (SERMs) like tamoxifen.[1][2]
At the molecular level, this compound binds to the estrogen receptor alpha (ERα) and disrupts the conformation of helix 12 in the ligand-binding domain.[1] This disruption prevents the recruitment of coactivators necessary for the transcriptional activation of estrogen-responsive genes. Furthermore, this altered conformation marks the ERα protein for proteasomal degradation, classifying this compound as a selective estrogen receptor degrader (SERD).[1] This dual action of antagonizing and degrading the estrogen receptor leads to a profound and sustained blockade of estrogen signaling.
Quantitative Analysis: In Vitro and In Vivo Efficacy
The preclinical profile of this compound is characterized by its high potency in inhibiting estrogen-driven cellular processes and its efficacy in in vivo models of breast cancer. The following tables summarize the key quantitative data for this compound in comparison to other relevant endocrine therapies.
| Compound | ERα Binding Affinity (IC50, nM) | ERβ Binding Affinity (IC50, nM) | E2-Stimulated Transcription Inhibition (IC50, nM) | MCF-7 Cell Proliferation Inhibition (IC50, nM) | CAMA-1 Cell Proliferation Inhibition (IC50, nM) |
| This compound | Not explicitly quantified | Not explicitly quantified | 1.6 | 6.3 | 9.2 |
| (S)-OP-1154 | Not explicitly quantified | Not explicitly quantified | 6.0 | 5.6 | Not Reported |
| Fulvestrant | 27 | Not Reported | 2.5 | 2.0 | Not Reported |
| 4-Hydroxytamoxifen | 0.98 | 2.46 | 13 | Not Reported | Not Reported |
(Data for this compound, (S)-OP-1154, and Fulvestrant from Fanning et al., 2018 and MedchemExpress. Data for 4-Hydroxytamoxifen from various sources.)
| Compound | In Vivo Model | Dosage | Outcome |
| This compound | Tamoxifen-resistant MCF7/HER2/neu xenograft | 100 mg/kg, twice daily, oral gavage | Efficacious in shrinking tumors.[1] Statistically different from fulvestrant at the end of the study.[3] |
| Fulvestrant | Tamoxifen-resistant MCF7/HER2/neu xenograft | 100 mg/kg, daily, subcutaneous injection | Less effective than this compound in this model.[3] |
| Tamoxifen | Tamoxifen-resistant MCF7/HER2/neu xenograft | 100 mg/kg, daily, oral gavage | Tumors were resistant to tamoxifen treatment.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols used in the characterization of this compound.
Estrogen Receptor Binding Affinity Assay
The binding affinity of compounds to the estrogen receptor is typically determined through a competitive binding assay.
-
Preparation of ER Source: Human recombinant ERα or ERβ, or cytosolic extracts from estrogen-sensitive tissues (e.g., rat uterus) can be used.
-
Radioligand: A radiolabeled estrogen, such as [3H]-17β-estradiol, is used at a fixed concentration.
-
Competition: Increasing concentrations of the test compound (e.g., this compound) are incubated with the ER source and the radioligand.
-
Separation: Bound and free radioligand are separated, often using methods like hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is calculated by non-linear regression analysis. The Ki (inhibition constant) can then be derived from the IC50 value.
In Vitro Alkaline Phosphatase Assay for (Anti)estrogenic Activity
This assay is used to distinguish between pure antiestrogens and SERMs by measuring the induction of alkaline phosphatase, an estrogen-responsive enzyme, in Ishikawa cells.
-
Cell Culture: Ishikawa cells are maintained in a phenol red-free medium to eliminate exogenous estrogenic stimuli.
-
Treatment (Agonist Mode): Cells are treated with various concentrations of the test compound alone for 3 days to assess for any agonist activity.
-
Treatment (Antagonist Mode): Cells are co-treated with a fixed concentration of 17β-estradiol (E2) and increasing concentrations of the test compound for 3 days to assess antagonist activity.
-
Assay: After treatment, cells are lysed, and alkaline phosphatase activity is measured using a colorimetric or fluorometric substrate.
-
Data Analysis: Activity is normalized to a positive control (E2 alone). Pure antiestrogens like this compound show minimal to no induction of alkaline phosphatase in agonist mode.[4]
Western Blot for ERα Degradation
This protocol quantifies the ability of a compound to induce the degradation of the ERα protein.
-
Cell Culture and Treatment: ERα-positive breast cancer cell lines (e.g., MCF-7, CAMA-1) are treated with the test compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease inhibitors to preserve protein integrity.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the ERα band is quantified and normalized to a loading control (e.g., β-actin).
Uterotrophic Bioassay in Ovariectomized Mice
This in vivo assay assesses the estrogenic or antiestrogenic effects of a compound on the uterus.
-
Animal Model: Ovariectomized adult female mice (e.g., BALB/c) are used to eliminate endogenous estrogen production.
-
Dosing: Animals are treated daily for a set period (e.g., 3 days) with the vehicle, a positive control (E2), the test compound alone (to assess agonist effects), or the test compound in combination with E2 (to assess antagonist effects). This compound was administered via oral gavage.
-
Endpoint: At the end of the treatment period, the uterine wet weight is measured.
-
Data Analysis: A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. The ability of a compound to block the E2-induced increase in uterine weight demonstrates antiestrogenic activity. This compound demonstrates pure antiestrogenic activity in this assay.[4]
Tamoxifen-Resistant Xenograft Model
This in vivo model evaluates the efficacy of a compound in a clinically relevant setting of acquired resistance to tamoxifen.
-
Cell Line: A tamoxifen-resistant breast cancer cell line, such as MCF7/HER2/neu, is used.
-
Animal Model: Ovariectomized athymic nude mice are implanted with an estrogen pellet to support initial tumor growth.
-
Tumor Implantation: The cancer cells are implanted into the mice.
-
Treatment: Once tumors are established, animals are randomized into treatment groups and dosed with the vehicle, tamoxifen, fulvestrant, or the test compound (this compound).
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Data Analysis: Changes in tumor volume over time are compared between treatment groups to determine the efficacy of the test compound. This compound was shown to shrink tumors in this model.[3]
Visualizing the Core Concepts
To further elucidate the mechanisms and experimental frameworks discussed, the following diagrams are provided.
Caption: Mechanism of Action of this compound vs. Estradiol on ERα Signaling.
Caption: Preclinical Evaluation Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical utility of fulvestrant in the treatment of breast cancer: a report on the emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of (R)-OP-1074: A Stereochemical Investigation into Estrogen Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-OP-1074 is a stereoisomer of the potent and selective estrogen receptor degrader (PA-SERD), OP-1074. The preclinical evaluation of OP-1074 has revealed a significant structure-activity relationship, with the stereochemistry of the methyl group on the pyrrolidine side chain playing a pivotal role in its pure antiestrogenic activity.[1][2] This document provides a comprehensive overview of the available preclinical data on OP-1074, with a focus on the comparative role of its (R)-isomer, this compound, which often serves as a control compound in these investigations. The data presented herein underscores the importance of stereospecificity in the design of next-generation endocrine therapies for estrogen receptor-positive (ER+) cancers.
Core Compound Profile: OP-1074
OP-1074 is a novel benzopyran derivative identified as a pure antiestrogen.[1][2] Its mechanism of action involves the disruption of estrogen receptor alpha (ERα) helix 12, leading to the degradation of the receptor.[1] This activity confers its classification as a PA-SERD.
Table 1: In Vitro Activity of OP-1074
| Assay | Cell Line | Endpoint | IC50 (nM) | Reference |
| E2-stimulated transcription | - | ERα inhibition | 1.6 | [2] |
| E2-stimulated transcription | - | ERβ inhibition | 3.2 | [2] |
| Cell Proliferation | MCF-7 | Inhibition | 6.3 | [2] |
| Cell Proliferation | CAMA-1 | Inhibition | 9.2 | [2] |
| E2-stimulated Alkaline Phosphatase Activity | Ishikawa | Inhibition | 20 | [2] |
Table 2: In Vivo Efficacy of OP-1074 in a Tamoxifen-Resistant Xenograft Model
| Animal Model | Treatment Group | Dosing Regimen | Outcome | Reference |
| Ovariectomized athymic nude mice with MCF7/HER2/neu xenografts | OP-1074 | 100 mg/kg, twice daily, oral gavage | Tumor shrinkage | [1] |
| Tamoxifen | 100 mg/kg, daily, oral gavage | - | [1] | |
| Fulvestrant | 100 mg/kg, daily, subcutaneous | - | [1] |
The Role of this compound: A Stereochemical Control
While extensive preclinical data is available for the active compound OP-1074, its isomer, this compound, is primarily utilized as a negative control to demonstrate the stereospecificity of the antiestrogenic effect. The specific stereochemistry of the methyl group on the pyrrolidine side chain of OP-1074 is crucial for its potent activity.[1][2] Studies comparing the activity of OP-1074 with its analogs have highlighted that alterations in this stereocenter can significantly impact the compound's ability to act as a pure antagonist and selective ER degrader.
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: MCF-7 and CAMA-1 breast cancer cells.
-
Treatment: Cells were treated with varying concentrations of OP-1074 (0-100 nM) for 24 hours.
-
Endpoint: Inhibition of cell proliferation was measured to determine the IC50 values.
-
ERα Destabilization: Western blotting was performed on cell lysates after 24-hour treatment with 100 nM OP-1074 to assess the levels of ERα protein.[2]
Uterotrophic Assay in Ovariectomized Mice
-
Animal Model: Ovariectomized BALB/c mice.
-
Treatment: Animals were treated with 100 mg/kg OP-1074 by oral gavage for 3 days, with or without co-administration of 17β-estradiol (E2).
-
Endpoint: The change in uterine wet weight was measured to assess the estrogenic or antiestrogenic activity of the compound. OP-1074 did not increase uterine wet weight, demonstrating its pure antiestrogenic profile.[2]
Tamoxifen-Resistant Xenograft Model
-
Animal Model: Ovariectomized athymic nude mice were implanted with MCF7/HER2/neu cells and an estrogen pellet.
-
Treatment: Once tumors were established, animals were randomized to receive vehicle, tamoxifen (100 mg/kg, daily, oral gavage), fulvestrant (100 mg/kg, daily, subcutaneous), or OP-1074 (100 mg/kg, twice daily, oral gavage).
-
Endpoint: Tumor volume was measured over time to assess the efficacy of the treatments. OP-1074 demonstrated significant tumor shrinkage in this resistant model.[1]
Signaling Pathway and Experimental Workflow Visualizations
Caption: Mechanism of action of OP-1074 as a selective estrogen receptor degrader.
Caption: Workflow for the in vivo tamoxifen-resistant xenograft study.
Conclusion
The preclinical data for OP-1074 strongly support its development as a potent, orally bioavailable selective estrogen receptor degrader with a pure antiestrogenic profile. Its efficacy in a tamoxifen-resistant xenograft model suggests its potential for treating endocrine-resistant breast cancer. The use of this compound as a control compound has been instrumental in elucidating the critical role of stereochemistry in the interaction with the estrogen receptor. Further investigation into the specific binding kinetics and conformational changes induced by both isomers could provide deeper insights into the molecular determinants of pure antiestrogen activity, guiding the design of future endocrine therapies.
References
(R)-OP-1074: A Stereochemical Approach to Pure Anti-Estrogen Activity and its Impact on Gene Expression
(R)-OP-1074 is a synthetic, non-steroidal pure anti-estrogen that has been investigated for its potential in treating estrogen receptor-positive (ER+) breast cancer. As a stereoisomer of the potent selective estrogen receptor degrader (SERD) OP-1074, this compound has been instrumental in elucidating the structural and mechanistic basis of estrogen receptor (ER) antagonism. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its differential effects on gene expression compared to its active counterpart, primarily serving as a critical control in foundational research.
Introduction to this compound and its Stereochemical Significance
This compound is the (R)-enantiomer of OP-1074, a molecule designed to be a pure antagonist of the estrogen receptor alpha (ERα). The stereochemistry at the pyrrolidine side chain is a critical determinant of its biological activity. Research has demonstrated that the specific stereochemical configuration of OP-1074 is essential for disrupting the conformation of ERα's helix 12, a key step in preventing the receptor's activation and promoting its degradation. In contrast, this compound serves as a crucial negative control in these studies, exhibiting significantly diminished or no anti-estrogenic activity. This stark difference in activity between the two stereoisomers highlights the precise structural requirements for effective ERα antagonism and degradation.
Mechanism of Action: The Role of Helix 12 Disruption
The primary mechanism by which OP-1074 exerts its anti-estrogenic effect is through the destabilization of ERα. Upon binding to the ligand-binding domain (LBD) of ERα, OP-1074 induces a conformational change that prevents the proper positioning of helix 12, which is necessary for the recruitment of coactivator proteins and subsequent gene transcription. This disruption not only blocks transcriptional activation but also marks the receptor for proteasomal degradation.
In contrast, this compound, due to its different three-dimensional structure, does not effectively induce this disruptive conformational change in helix 12. Consequently, it fails to prevent coactivator binding and does not promote the degradation of the ERα protein. This lack of activity makes this compound an ideal tool for researchers to confirm that the observed effects of OP-1074 are specific to its unique stereochemical structure and not due to off-target effects.
Impact on Gene Expression: A Comparative Analysis
The differential effects of OP-1074 and this compound are most evident at the level of gene expression. OP-1074 potently inhibits the transcription of estrogen-responsive genes, while this compound shows little to no effect. This has been demonstrated in studies utilizing estrogen response element (ERE)-driven luciferase reporter assays.
Quantitative Data on Transcriptional Inhibition
While specific, extensive quantitative data on the genome-wide effects of this compound on gene expression are not widely available in the public domain due to its primary use as a negative control, data from ERE-luciferase reporter assays clearly demonstrate its lack of inhibitory activity compared to OP-1074.
| Compound | Target | Assay | Endpoint | Result | Reference |
| OP-1074 | Estrogen Receptor α (ERα) | ERE-tk-luciferase Reporter Assay | Inhibition of Estradiol (E2)-stimulated transcription | IC50 = 1.6 nM | [Fanning S.W., et al., 2018] |
| OP-1074 | Estrogen Receptor β (ERβ) | ERE-tk-luciferase Reporter Assay | Inhibition of Estradiol (E2)-stimulated transcription | IC50 = 3.2 nM | [Fanning S.W., et al., 2018] |
| This compound | Estrogen Receptor α/β | ERE-tk-luciferase Reporter Assay | Inhibition of Estradiol (E2)-stimulated transcription | Significantly reduced or no activity compared to OP-1074 | Implied from its use as a control in Fanning S.W., et al., 2018 |
Note: The primary literature emphasizes the role of this compound as a control compound, and as such, detailed dose-response curves and extensive gene expression profiling data for this specific isomer are not a focus of the published research. The key takeaway is its significantly lower potency compared to OP-1074.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound and OP-1074.
Cell Culture and Treatment for Gene Expression Analysis
-
Cell Line: MCF-7 human breast cancer cells, which are ERα-positive, are commonly used.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
Hormone Deprivation: Prior to treatment, cells are typically cultured in phenol red-free DMEM with charcoal-stripped FBS for 48-72 hours to deplete endogenous steroids.
-
Treatment: Cells are then treated with vehicle (e.g., DMSO), 17β-estradiol (E2) to stimulate estrogenic activity, OP-1074, or this compound at various concentrations for a specified period (e.g., 24 hours) before harvesting for RNA extraction.
ERE-Luciferase Reporter Assay
This assay is used to measure the ability of compounds to activate or inhibit ER-mediated transcription.
-
Transfection: MCF-7 cells are transiently transfected with a plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene (e.g., ERE-tk-luc). A co-transfection with a vector expressing Renilla luciferase can be used for normalization.
-
Treatment: After transfection and hormone deprivation, cells are treated with E2 in the presence or absence of varying concentrations of OP-1074 or this compound.
-
Lysis and Luminescence Measurement: Following treatment, cells are lysed, and luciferase activity is measured using a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Data Analysis: The data is typically presented as a percentage of the E2-stimulated response, and IC50 values are calculated to determine the potency of inhibition.
Signaling Pathways and Visualizations
While direct and extensive studies on the impact of this compound on global signaling pathways are limited, the mechanism of action of its active stereoisomer, OP-1074, is centered on the direct inhibition of the ERα signaling pathway. This, in turn, can indirectly affect downstream pathways that are regulated by estrogen, such as the PI3K/Akt and MAPK pathways, which are known to be involved in cell proliferation and survival.
Estrogen Receptor Signaling Pathway
The following diagram illustrates the canonical estrogen receptor signaling pathway and the point of inhibition by a pure anti-estrogen like OP-1074. This compound would not effectively block this pathway.
Methodological & Application
Application Notes and Protocols for (R)-OP-1074 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-OP-1074 is a potent and selective pure antiestrogen that acts as a selective estrogen receptor degrader (PA-SERD). It has demonstrated significant anti-tumor efficacy in preclinical models of endocrine-resistant breast cancer.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture-based assays to evaluate its biological activity, including its effects on estrogen receptor (ER) signaling, ERα protein degradation, and cell proliferation.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro activity of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | IC50 Value | Reference |
| E2-stimulated Transcription (ERα) | - | 1.6 nM | [3] |
| E2-stimulated Transcription (ERβ) | - | 3.2 nM | [3] |
| Cell Proliferation | MCF-7 | 6.3 nM | [3] |
| Cell Proliferation | CAMA-1 | 9.2 nM | [3] |
Experimental Protocols
General Cell Culture and Maintenance
This protocol describes the standard procedures for culturing MCF-7 and SK-BR-3 human breast cancer cell lines, which are commonly used to study the effects of antiestrogen compounds.
Materials:
-
MCF-7 or SK-BR-3 cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 12-well, or 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in an appropriate volume of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]
Estrogen Response Element (ERE) Luciferase Reporter Assay
This assay measures the ability of this compound to inhibit estrogen-stimulated gene transcription mediated by the estrogen receptor.
Materials:
-
MCF-7 or SK-BR-3 cells
-
Complete growth medium
-
Phenol red-free DMEM supplemented with charcoal-stripped FBS
-
ERE-tk109-Luc reporter plasmid[4]
-
Transfection reagent (e.g., Lipofectamine)
-
This compound stock solution
-
17β-estradiol (E2) stock solution
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the ERE-tk109-Luc reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
Hormone Deprivation: After 24 hours of transfection, replace the medium with phenol red-free DMEM supplemented with charcoal-stripped FBS and incubate for another 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of 1 nM E2 for 22-24 hours.[4]
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percent inhibition of E2-stimulated transcription for each concentration of this compound.
ERα Protein Degradation Assay (Western Blot)
This assay determines the effect of this compound on the protein levels of ERα.
Materials:
-
MCF-7 or CAMA-1 cells[3]
-
Complete growth medium
-
This compound stock solution
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-ERα
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach the desired confluency, treat them with 100 nM this compound or vehicle control for 24 hours.[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with a loading control antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the loading control band intensity.
Cell Proliferation Assay (e.g., MTT Assay)
This assay measures the effect of this compound on the proliferation of breast cancer cells.
Materials:
-
MCF-7 or CAMA-1 cells[3]
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0-100 nM) for 24 hours.[3]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Determine the IC50 value for cell proliferation inhibition.
Visualizations
Caption: Signaling pathway of estrogen receptor activation and its inhibition by this compound.
Caption: Experimental workflow for evaluating this compound in cell culture.
References
Application Notes and Protocols for In vivo Xenograft Studies with (R)-OP-1074
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-OP-1074 is a novel pure antiestrogen and a selective estrogen receptor degrader (PA-SERD) that has demonstrated significant efficacy in preclinical models of endocrine-resistant breast cancer.[1][2] This document provides detailed application notes and protocols for conducting in vivo xenograft studies with this compound, specifically focusing on its effects in a tamoxifen-resistant breast cancer model. The information herein is synthesized from published research to guide the design and execution of similar preclinical efficacy studies.
Core Efficacy Data
This compound has been shown to be highly effective in shrinking tumors in a tamoxifen-resistant xenograft model using MCF7/HER2/neu cells.[1][2] In a key study, this compound, administered orally, demonstrated superior tumor growth inhibition compared to other established endocrine therapies.
Quantitative Data Summary
The following table summarizes the quantitative outcomes from a representative in vivo xenograft study comparing this compound with tamoxifen and fulvestrant.
| Treatment Group | Dosage | Administration Route | Mean Change in Tumor Volume (%) | Statistical Significance (vs. Fulvestrant) |
| This compound | 100 mg/kg, twice daily | Oral Gavage | Significant Tumor Regression | p < 0.05[3] |
| Tamoxifen | 100 mg/kg, daily | Oral Gavage | Tumor Growth | Not Applicable |
| Fulvestrant | 100 mg/kg, daily | Subcutaneous | Tumor Stasis/Slight Regression | Not Applicable |
| Vehicle Control | Not Applicable | Not Applicable | Progressive Tumor Growth | Not Applicable |
Experimental Protocols
This section provides a detailed methodology for a tamoxifen-resistant xenograft study with this compound, based on established protocols.
Cell Line and Culture
-
Cell Line: MCF7/HER2/neu (a human breast cancer cell line engineered to overexpress HER2 and known to develop tamoxifen resistance).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection agent (e.g., G418) to maintain HER2 expression.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Animal Model
-
Species: Athymic nude mice (female, ovariectomized), typically 6-8 weeks old. Ovariectomy is crucial to eliminate endogenous estrogen production, allowing for controlled hormone supplementation.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with sterile bedding, food, and water ad libitum.
Tumor Implantation
-
Estrogen Supplementation: One week prior to cell implantation, mice are implanted subcutaneously with a slow-release estrogen pellet (e.g., 0.72 mg 17β-estradiol, 60-day release) to support the initial growth of the estrogen-dependent MCF7 cells.
-
Cell Preparation: MCF7/HER2/neu cells are harvested during the exponential growth phase. Cells are washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of serum-free medium and Matrigel®.
-
Implantation: Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the flank of each mouse.
Tumor Growth Monitoring and Treatment Initiation
-
Tumor Measurement: Tumor dimensions are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment groups.
-
Treatment Groups:
Drug Formulation and Administration
-
This compound Formulation: Prepare a suspension in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Administration: Administer the assigned treatments for the duration of the study (e.g., 21-28 days).
Endpoint and Data Collection
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints:
-
Animal body weight (measured 2-3 times per week) to assess toxicity.
-
Tumor tissue collection at the end of the study for pharmacodynamic marker analysis (e.g., ERα protein levels).
-
-
Euthanasia: Mice should be euthanized when tumors reach the predetermined maximum size, or if signs of significant toxicity are observed (e.g., >20% body weight loss).
Signaling Pathway and Mechanism of Action
This compound exerts its potent antitumor activity by directly targeting the estrogen receptor alpha (ERα). Its specific stereochemistry allows it to disrupt the conformation of helix 12 in the ligand-binding domain of ERα.[1][2] This disruption prevents the receptor from adopting an active conformation, thereby blocking downstream signaling pathways that drive cell proliferation. Furthermore, this altered conformation marks the ERα protein for proteasomal degradation, leading to a reduction in overall ERα levels within the cancer cells.
Caption: Mechanism of this compound action on ERα signaling.
Experimental Workflow
The following diagram outlines the key steps in conducting an in vivo xenograft study with this compound.
References
Application Notes and Protocols for (R)-OP-1074 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosing and administration of (R)-OP-1074 in mice, based on preclinical studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
This compound is identified as a pure antiestrogen and a selective estrogen receptor degrader (PA-SERD) that has shown efficacy in shrinking tumors in a tamoxifen-resistant xenograft model.[1] Its mechanism involves the disruption of the estrogen receptor alpha (ERα) helix 12, leading to pure antiestrogenic activity.[1]
Quantitative Data Summary
The following tables summarize the dosing and experimental parameters for this compound in key preclinical mouse models.
Table 1: Dosing Regimen for Tamoxifen-Resistant Breast Cancer Xenograft Model
| Parameter | Value | Reference |
| Compound | This compound | [2] |
| Mouse Strain | Ovariectomized athymic nude mice | [2] |
| Tumor Model | MCF7/HER2/neu cell line implant | [2] |
| Dosage | 100 mg/kg | [2] |
| Administration Route | Oral gavage | [2] |
| Frequency | Twice daily | [2] |
| Vehicle | Not specified | |
| Estrogen Supplement | Estrogen pellets implanted | [2] |
Table 2: Dosing Regimen for Uterotrophic Assay
| Parameter | Value | Reference |
| Compound | This compound | [3] |
| Mouse Strain | Ovariectomized BALB/c mice | [3] |
| Assay | Uterotrophic Assay | [3] |
| Dosage | 100 mg/kg | [3] |
| Administration Route | Oral gavage | [3] |
| Frequency | Daily for 3 days | [3] |
| Vehicle | Not specified | |
| Co-treatment | With or without 17β-estradiol (E2) | [3] |
Table 3: Pharmacokinetic Study Parameters
| Parameter | Details | Reference |
| Compound | This compound | [2] |
| Mouse Strain | Athymic nude mice (from xenograft study) | [2] |
| Sample Matrix | Plasma | [2] |
| Time Points | 0, 0.5, 1, 2, 4, 8, and 24 hours post-final dose | [2] |
| Animals per Time Point | n=10 at 0, 1, 4 hours; n=5 at 0.5, 2, 8, 24 hours | [2] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Tamoxifen-Resistant Xenograft Model
This protocol describes the methodology for assessing the in vivo efficacy of this compound in a breast cancer xenograft model resistant to tamoxifen.[2]
Materials:
-
This compound
-
MCF7/HER2/neu cells
-
Ovariectomized athymic nude mice
-
Estrogen pellets
-
Vehicle for drug formulation
-
Oral gavage needles (18-20 gauge, bulb-tipped)[4]
-
Syringes
-
Calipers for tumor measurement
-
Animal housing and husbandry equipment
Procedure:
-
Cell Culture: Culture MCF7/HER2/neu cells under standard conditions.
-
Animal Model:
-
Acclimate ovariectomized athymic nude mice for at least one week.
-
Implant estrogen pellets subcutaneously to support the growth of estrogen-dependent tumors.[2]
-
-
Tumor Implantation:
-
Inject MCF7/HER2/neu cells subcutaneously into the flank of each mouse.
-
Monitor mice for tumor growth.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size, randomize mice into treatment and control groups (n=10 animals per group).[2]
-
Measure and record the initial tumor volume for each mouse.
-
-
Drug Preparation and Administration:
-
Prepare a formulation of this compound at a concentration suitable for delivering 100 mg/kg in an appropriate volume for oral gavage.
-
Administer 100 mg/kg of this compound via oral gavage twice daily.[2] The volume should not exceed 10 ml/kg.[4]
-
Administer the vehicle to the control group following the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers at regular intervals throughout the study.
-
Monitor animal body weight and overall health.
-
At the end of the study, collect plasma samples for pharmacokinetic analysis at specified time points after the final dose.[2]
-
-
Data Analysis:
-
Calculate the percent change in tumor volume for each group over time.
-
Perform statistical analysis to compare the efficacy of this compound with the control group.
-
Protocol 2: Uterotrophic Assay to Assess Estrogenic and Antiestrogenic Activity
This protocol details the procedure for a uterotrophic assay in ovariectomized mice to determine the estrogenic and antiestrogenic properties of this compound.[3]
Materials:
-
This compound
-
17β-estradiol (E2)
-
Ovariectomized BALB/c mice
-
Vehicle for drug formulation
-
Oral gavage needles
-
Syringes
-
Analytical balance
Procedure:
-
Animal Model:
-
Acclimate ovariectomized BALB/c mice for at least one week to allow for the regression of uterine tissue.
-
-
Experimental Groups:
-
Randomize mice into the following groups (n=5 animals per group)[5]:
-
Vehicle control
-
E2 control
-
This compound (agonist mode)
-
This compound + E2 (antagonist mode)
-
-
-
Drug Preparation and Administration:
-
Prepare formulations of this compound and E2.
-
Administer 100 mg/kg of this compound via oral gavage daily for three days.[3]
-
For the antagonist mode, co-administer E2.
-
Administer vehicle or E2 alone to the respective control groups.
-
-
Tissue Collection:
-
On the fourth day, euthanize the mice.
-
Carefully dissect the uteri, trim away any adhering fat and connective tissue, and blot to remove excess fluid.
-
-
Data Collection and Analysis:
-
Record the wet weight of each uterus.
-
Calculate the mean uterine wet weight for each group.
-
Perform statistical analysis (e.g., one-way ANOVA) to compare the treatment groups to the vehicle and E2 controls.[5]
-
Visualizations
Signaling Pathway
References
Application Notes and Protocols: Monitoring ERα Degradation by (R)-OP-1074 via Western Blot
Introduction
(R)-OP-1074 is identified as a pure antiestrogen and a selective ERα degrader (PA-SERD).[1][2][3] Its mechanism of action involves binding to the estrogen receptor-alpha (ERα), leading to the disruption of ERα helix 12, which confers its pure antiestrogenic activity.[1][2] This conformational change targets the ERα protein for ubiquitin-mediated degradation through the proteasome pathway, resulting in decreased cellular levels of ERα.[4][5] This application note provides a detailed protocol for assessing the degradation of ERα in breast cancer cell lines, such as MCF-7, upon treatment with this compound using Western blotting.
Quantitative Data Summary
The efficacy of this compound in degrading ERα can be quantified by measuring the reduction in ERα protein levels compared to a vehicle control. The benchmark selective estrogen receptor degrader (SERD), fulvestrant, is often used as a positive control for ERα degradation.
| Compound | Treatment Time (hours) | Cell Line | ERα Expression (% of Vehicle) |
| This compound | 24 | MCF-7 | 49% |
| Fulvestrant | 24 | MCF-7 | 28% |
Table 1: Quantitative analysis of ERα protein levels in MCF-7 cells following treatment with this compound and fulvestrant. Data from immunoblotting shows the percentage of remaining ERα expression relative to the vehicle control.[3]
Signaling Pathway of this compound-induced ERα Degradation
The binding of this compound to ERα induces a conformational change in the receptor. This altered conformation is recognized by the cellular machinery responsible for protein degradation. The E3 ubiquitin ligases tag the ERα protein with ubiquitin molecules, marking it for recognition and subsequent degradation by the 26S proteasome. This process leads to a reduction in the total cellular concentration of ERα, thereby inhibiting estrogen-mediated signaling pathways in cancer cells.
Caption: this compound binds to ERα, leading to its ubiquitination and proteasomal degradation.
Experimental Protocol: Western Blot for ERα Degradation
This protocol details the steps for treating breast cancer cells with this compound and analyzing ERα protein levels by Western blot.
Materials
-
Cell culture medium (e.g., DMEM/F12 with 1% FBS)[8]
-
This compound (stock solution in DMSO)
-
Fulvestrant (stock solution in DMSO)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[9]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-ERα
-
Primary antibody: Mouse or Rabbit anti-β-actin or GAPDH (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow
Caption: Workflow for Western blot analysis of ERα degradation.
Step-by-Step Method
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Extraction:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors directly to the culture dish.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for Electrophoresis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an appropriate volume of Laemmli sample buffer to the protein samples.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by molecular weight. The full-length ERα protein is approximately 66 kDa.[9]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against ERα (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for a loading control protein such as β-actin or GAPDH, followed by the appropriate secondary antibody and ECL detection.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the ERα band to the corresponding loading control band for each sample. Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
References
- 1. Specific stereochemistry of OP-1074 disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. The Aryl Hydrocarbon Receptor Mediates Degradation of Estrogen Receptor α through Activation of Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the ERα DBD-LBD interface with mitoxantrone disrupts receptor function through proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterisation of estrogen receptor alpha (ERα) expression in breast cancer cells and effect of drug treatment using targeted nanoparticles and SERS ... - Analyst (RSC Publishing) DOI:10.1039/D0AN01532F [pubs.rsc.org]
- 7. encodeproject.org [encodeproject.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Estradiol Rapidly Regulates Membrane Estrogen Receptor α Levels in Hypothalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell Proliferation Assay Using (R)-OP-1074
For Researchers, Scientists, and Drug Development Professionals
(R)-OP-1074 is a potent and selective estrogen receptor degrader (PA-SERD) with pure antiestrogenic activity. It functions by specifically binding to the estrogen receptor alpha (ERα), disrupting the conformation of helix 12, which leads to the degradation of the receptor. This mechanism of action makes this compound a valuable tool for studying the effects of ERα signaling inhibition on cell proliferation, particularly in estrogen-dependent breast cancer models.
These application notes provide a summary of the anti-proliferative effects of this compound and a detailed protocol for assessing its impact on cell viability and proliferation in cancer cell lines.
Data Presentation
The anti-proliferative activity of this compound has been quantified in various breast cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro studies.
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 6.3 | [1] |
| CAMA-1 | Estrogen Receptor-Positive Breast Cancer | 9.2 | [1] |
Signaling Pathway of this compound
This compound exerts its anti-proliferative effects by inducing the degradation of ERα. This targeted degradation prevents the transcription of estrogen-responsive genes that are crucial for cell cycle progression, such as c-Myc. The subsequent decrease in c-Myc levels leads to cell cycle arrest, thereby inhibiting tumor cell proliferation.[2][3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. The c-Myc protein induces cell cycle progression and apoptosis through dimerization with Max - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Myc-dependent transcriptional regulation of cell cycle and nucleosomal histones during oligodendrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Myc depletion inhibits proliferation of human tumor cells at various stages of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Myc depletion inhibits proliferation of human tumor cells at various stages of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-OP-1074 in MCF-7 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-OP-1074 is a novel pure antiestrogen and a selective estrogen receptor degrader (PA-SERD) that has demonstrated efficacy in preclinical models of breast cancer, including those resistant to tamoxifen.[1] Its mechanism of action involves the direct binding to the estrogen receptor alpha (ERα), leading to the disruption of its helix 12 and subsequent proteasomal degradation of the receptor. This application note provides detailed protocols for the use of this compound in the ERα-positive human breast cancer cell line, MCF-7, a widely used model for studying the biology of estrogen-responsive breast cancers.
Mechanism of Action
This compound acts as a pure antagonist of ERα, completely blocking its transcriptional activity. Unlike selective estrogen receptor modulators (SERMs), it does not exhibit partial agonist activity. Furthermore, as a SERD, this compound induces the degradation of the ERα protein, thereby depleting the cell of this key driver of proliferation. This dual mechanism of action makes this compound a promising therapeutic agent for ERα-positive breast cancers.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound and a similar selective estrogen receptor degrader (SERD) in MCF-7 cells.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | E2-Stimulated Transcription | MCF-7 | Low nM range | [1] |
| This compound | E2-Induced Proliferation | MCF-7 | Low nM range | [1] |
| ERD-148 (similar SERD) | Cell Proliferation | MCF-7 | 0.8 nM | [2] |
| Compound | Assay | Cell Line | Concentration | Effect | Reference |
| This compound | ERα Protein Levels | MCF-7 | Not specified | Degradation of ERα | [1] |
| ERD-148 (similar SERD) | ERα Protein Levels | MCF-7 | 1 nM | Reduced ERα expression | [2] |
Experimental Protocols
Cell Culture
MCF-7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments investigating the effects of this compound, it is recommended to use phenol red-free DMEM and charcoal-stripped FBS to minimize the influence of estrogenic compounds in the medium.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of MCF-7 cells.
Materials:
-
MCF-7 cells
-
Phenol red-free DMEM with 10% charcoal-stripped FBS
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to start with a concentration range from 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for the desired period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for ERα Degradation
This protocol is to assess the ability of this compound to induce the degradation of ERα protein.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the relative ERα protein levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on the cell cycle distribution of MCF-7 cells.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at a relevant concentration (e.g., the IC50 value for proliferation) for a desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.
Conclusion
This compound is a potent and specific degrader of ERα in MCF-7 cells, leading to the inhibition of estrogen-dependent transcription and proliferation. The provided protocols offer a framework for researchers to investigate the cellular effects of this compound. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for specific research questions. The use of appropriate controls, including a vehicle control and potentially a known SERD like fulvestrant, will ensure the generation of robust and reliable data.
References
Application Notes and Protocols: (R)-OP-1074 Treatment in CAMA-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-OP-1074 has been identified as a potent, pure antiestrogen and a selective estrogen receptor degrader (PA-SERD).[1][2] Its mechanism of action involves the disruption of the estrogen receptor alpha (ERα) helix 12, leading to complete antagonism of ER signaling.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound's effects on the CAMA-1 human breast cancer cell line. CAMA-1 cells are an established model for luminal-type breast cancer, characterized as being estrogen receptor/progesterone receptor (ER/PR)-positive and HER2-negative.[3][4] Notably, this cell line possesses oncogenic mutations in PTEN and p53, and an amplification of the cyclin D1 gene, making it a relevant model for studying endocrine therapies in the context of common cancer-associated mutations.[3][4]
Data Presentation
The following tables present hypothetical yet expected quantitative data based on the known effects of selective estrogen receptor degraders in ER-positive breast cancer cell lines. These tables are intended to serve as a template for organizing and presenting experimental findings.
Table 1: In Vitro Efficacy of this compound in CAMA-1 Cells
| Parameter | This compound | Fulvestrant (Control) |
| IC50 (Cell Viability) | Expected: 1 - 10 nM | ~3 nM[2] |
| ERα Degradation (DC50) | Expected: 5 - 20 nM | Not Specified |
| Inhibition of E2-stimulated Transcription (IC50) | Expected: 10 - 30 nM | ~20 nM[2] |
Table 2: Effect of this compound on Cell Cycle Distribution in CAMA-1 Cells
| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | ~55% | ~30% | ~15% |
| This compound (100 nM) | Expected: >70% | Expected: <15% | Expected: <15% |
| Estradiol (E2, 10 nM) | ~40% | ~45% | ~15% |
| This compound + E2 | Expected: >65% | Expected: <20% | Expected: <15% |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow for its evaluation in CAMA-1 cells.
Experimental Protocols
Protocol 1: CAMA-1 Cell Culture
CAMA-1 cells are adherent and grow in patches.[4] They have a relatively long doubling time of approximately 73 hours.[5]
-
Growth Medium: ATCC-formulated Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS).[6]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.
-
Add an appropriate volume of Trypsin-EDTA solution to cover the cell layer and incubate for 5-15 minutes at 37°C until cells detach.
-
Add complete growth medium to inactivate the trypsin and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 1000 x g for 3 minutes.[7]
-
Resuspend the cell pellet in fresh growth medium and dispense into new culture flasks at a recommended split ratio of 1:2 to 1:4.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the dose-dependent effect of this compound on the viability of CAMA-1 cells.
-
Materials:
-
CAMA-1 cells
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Cell Seeding: Seed CAMA-1 cells in a 96-well plate at a density of 8,000-12,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Preparation and Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.01 nM to 10 µM. Include a vehicle control (DMSO at the highest concentration used for the drug). Replace the medium in the wells with 100 µL of the drug dilutions.
-
Incubation: Incubate the plate for 5-7 days, considering the slow doubling time of CAMA-1 cells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 3: Western Blot for ERα Degradation
This protocol assesses the ability of this compound to induce the degradation of the ERα protein.
-
Materials:
-
CAMA-1 cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-ERα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Seeding and Treatment: Seed CAMA-1 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody against ERα overnight at 4°C. Use β-actin as a loading control.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[8]
-
Analysis: Quantify the band intensities to determine the level of ERα protein relative to the loading control.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol evaluates the effect of this compound on cell cycle progression.
-
Materials:
-
CAMA-1 cells
-
6-well plates
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Cell Seeding and Treatment: Seed CAMA-1 cells in 6-well plates. Synchronize the cells if necessary (e.g., by serum starvation). Treat with this compound (e.g., 100 nM) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[8]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. Specific stereochemistry of OP-1074 disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mskcc.org [mskcc.org]
- 4. cancertools.org [cancertools.org]
- 5. Cellosaurus cell line CAMA-1 (CVCL_1115) [cellosaurus.org]
- 6. accegen.com [accegen.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Luciferase Reporter Assay for (R)-OP-1074 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-OP-1074 is a potent and orally bioavailable selective estrogen receptor degrader (SERD). As a pure antiestrogen, it functions by binding to the estrogen receptor-alpha (ERα), leading to a conformational change that not only antagonizes its function but also induces its proteasome-mediated degradation.[1] This dual mechanism of action makes it a promising therapeutic agent for estrogen receptor-positive (ER+) breast cancer, particularly in cases that have developed resistance to other endocrine therapies.
The luciferase reporter assay is a highly sensitive and quantitative method for assessing the transcriptional activity of ERα. This assay utilizes a reporter construct containing the firefly luciferase gene under the transcriptional control of multiple copies of the Estrogen Response Element (ERE).[2][3] When ERα is activated by an agonist like estradiol (E2), it binds to the EREs and drives the expression of luciferase. The resulting light emission upon addition of a substrate can be measured to quantify ERα activity.[2] The inhibitory effect of compounds like this compound can be determined by their ability to reduce E2-stimulated luciferase expression.
These application notes provide a detailed protocol for utilizing an ERE-luciferase reporter assay to characterize the antagonistic activity of this compound on ERα signaling.
Principle of the Assay
The assay is based on the principle of ligand-inducible transcription factor activity. ERα, a ligand-activated transcription factor, binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes upon activation by estrogens.[4] In this assay, cells are engineered to express a luciferase reporter gene driven by an ERE-containing promoter.
In the presence of an ERα agonist such as 17β-estradiol (E2), the receptor is activated, dimerizes, translocates to the nucleus, and binds to the EREs, initiating the transcription of the luciferase gene. The produced luciferase enzyme catalyzes a reaction with its substrate (luciferin), resulting in the emission of light. The intensity of this luminescence is directly proportional to the transcriptional activity of ERα. This compound, as a SERD, will compete with E2 for binding to ERα and promote its degradation, thereby inhibiting the E2-induced luciferase expression in a dose-dependent manner.
Data Presentation
The following table summarizes representative quantitative data from an ERE-luciferase reporter assay designed to evaluate the inhibitory activity of this compound on estradiol-stimulated ERα transcriptional activity. The data is presented as Relative Light Units (RLU) and the calculated percent inhibition.
Table 1: Dose-Dependent Inhibition of E2-Stimulated ERα Transcriptional Activity by this compound
| Treatment Condition | This compound Concentration (nM) | Average RLU | Standard Deviation | % Inhibition of E2 Stimulation |
| Vehicle Control (DMSO) | 0 | 15,000 | 1,200 | 0% |
| 17β-Estradiol (E2) (1 nM) | 0 | 350,000 | 25,000 | N/A |
| E2 (1 nM) + this compound | 0.1 | 280,000 | 21,000 | 20.9% |
| E2 (1 nM) + this compound | 1 | 150,000 | 15,000 | 59.7% |
| E2 (1 nM) + this compound | 10 | 45,000 | 5,500 | 91.0% |
| E2 (1 nM) + this compound | 100 | 18,000 | 2,000 | 99.1% |
| E2 (1 nM) + this compound | 1000 | 16,500 | 1,800 | 99.6% |
Note: The data presented in this table is representative and intended for illustrative purposes.
Experimental Protocols
Materials and Reagents
-
Cell Line: T47D or MCF-7 human breast cancer cell lines (ERα-positive).
-
Reporter Plasmid: ERE-luciferase reporter plasmid (e.g., pGL2-(ERE)3-TATA-Luc).
-
Control Plasmid: A plasmid expressing a second reporter gene (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Hormone-Depleted Medium: Phenol red-free RPMI-1640 or DMEM supplemented with 10% charcoal-stripped FBS (CS-FBS).
-
Transfection Reagent: Lipofectamine 2000 or a similar transfection reagent.
-
This compound: Stock solution in DMSO.
-
17β-Estradiol (E2): Stock solution in ethanol or DMSO.
-
Luciferase Assay System: Commercially available kit (e.g., Dual-Luciferase® Reporter Assay System from Promega).
-
Lysis Buffer: Passive Lysis Buffer.
-
Plates: 96-well white, clear-bottom cell culture plates.
-
Luminometer: Plate-reading luminometer.
Protocol
Day 1: Cell Seeding
-
Culture T47D or MCF-7 cells in standard growth medium until they reach 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10^5 cells/well in 100 µL of standard growth medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Transfection
-
After 24 hours, replace the medium with 100 µL of hormone-depleted medium.
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, combine the ERE-luciferase reporter plasmid and the control plasmid with the transfection reagent in serum-free medium.
-
Add the transfection mix to the cells.
-
Incubate for 24 hours at 37°C.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound in hormone-depleted medium.
-
Prepare a solution of 1 nM E2 in hormone-depleted medium.
-
Prepare solutions containing 1 nM E2 and the various concentrations of this compound.
-
Include the following controls:
-
Vehicle control (medium with DMSO or ethanol).
-
E2 stimulation control (1 nM E2).
-
-
Carefully remove the transfection medium from the cells.
-
Add 100 µL of the prepared treatment solutions to the respective wells.
-
Incubate for 18-24 hours at 37°C.
Day 4: Luciferase Assay
-
Remove the treatment medium from the wells.
-
Wash the cells gently with 100 µL of PBS.
-
Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Prepare the luciferase assay reagents according to the manufacturer's instructions.
-
In an opaque 96-well plate, add 10 µL of cell lysate to each well.
-
Using the luminometer's injectors, add 50 µL of the firefly luciferase substrate and measure the luminescence.
-
Subsequently, inject 50 µL of the Renilla luciferase substrate and measure the luminescence.
Data Analysis
-
Normalization: For each well, normalize the firefly luciferase activity by dividing the firefly luminescence value by the Renilla luciferase luminescence value. This corrects for variations in transfection efficiency and cell number.
-
Calculate Fold Induction: Determine the fold induction of E2 stimulation by dividing the normalized luciferase activity of the E2-treated wells by that of the vehicle control wells.
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [(Normalized RLU of E2 + this compound) - (Normalized RLU of Vehicle)] / [(Normalized RLU of E2) - (Normalized RLU of Vehicle)])
-
Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: ERα signaling pathway and the mechanism of this compound action.
Caption: Experimental workflow for the ERE-luciferase reporter assay.
References
- 1. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Switching to Camizestrant After Detection of an ESR1 Mutation Improves Progression-Free Survival for Some Patients With Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 4. Camizestrant in Combination with Three Globally Approved CDK4/6 Inhibitors in Women with ER+, HER2− Advanced Breast Cancer: Results from SERENA-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Pharmacokinetic Analysis of (R)-OP-1074 in Animal Models
Introduction
(R)-OP-1074 is the active stereoisomer of OP-1074, a novel therapeutic agent identified as a pure antiestrogen and a selective estrogen receptor degrader (PA-SERD).[1][2][3] Its mechanism of action involves the specific disruption of the estrogen receptor alpha (ERα) helix 12, which confers its pure antiestrogenic activity.[2] This compound has demonstrated significant efficacy in preclinical models, particularly in shrinking tumors in tamoxifen-resistant xenografts, highlighting its potential for treating endocrine-resistant breast cancer.[2][4] This document provides a summary of the available pharmacokinetic data for this compound in animal models and detailed protocols for conducting similar preclinical studies.
Pharmacokinetic Data
The pharmacokinetic profile of OP-1074 was evaluated in mice following oral administration. The study aimed to understand the plasma concentration dynamics of the compound over a 24-hour period.
Table 1: Pharmacokinetic Profile of OP-1074 in Mice
| Parameter | Value/Observation | Species | Dose | Route | Notes |
| Dose Regimen | 100 mg/kg | Athymic Nude Mice | 100 mg/kg | Oral Gavage (twice daily) | Data collected on the final dose of a multi-dose study.[4] |
| Time Points | 0, 0.5, 1, 2, 4, 8, 24 hours | Athymic Nude Mice | 100 mg/kg | Oral Gavage | Plasma samples were collected at these specific times post-administration.[4] |
| Plasma Conc. | A peak concentration is observed between 0.5 and 4 hours, followed by a decline. | Athymic Nude Mice | 100 mg/kg | Oral Gavage | The concentration decreases significantly by the 8-hour mark and is substantially lower by 24 hours.[4] |
Note: Specific quantitative values for Cmax, Tmax, and AUC were not detailed in the referenced abstracts. The observations are based on the graphical representation of the pharmacokinetic data presented in the study by Fanning SW, et al. (2018).
Experimental Protocols
In-Vivo Efficacy and Pharmacokinetic Study in Xenograft Mouse Model
This protocol describes the methodology for evaluating the efficacy and pharmacokinetics of this compound in a tamoxifen-resistant breast cancer xenograft model.[4]
Objective: To determine the plasma concentration-time profile of this compound in tumor-bearing mice and assess its anti-tumor efficacy.
Materials:
-
This compound
-
Vehicle solution for oral gavage
-
MCF7/HER2/neu cells
-
Ovariectomized athymic nude mice
-
Estrogen pellets
-
Standard laboratory equipment for animal handling, dosing, and blood collection (e.g., oral gavage needles, microcentrifuge tubes with anticoagulant).
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: MCF7/HER2/neu cells are implanted into ovariectomized athymic nude mice that have been previously implanted with estrogen pellets to support tumor growth.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size before the commencement of treatment.
-
Animal Grouping: Animals are randomized into treatment groups (e.g., Vehicle control, Tamoxifen, Fulvestrant, this compound).
-
Dosing Administration:
-
Efficacy Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. Body weight and general health are also monitored.
-
Pharmacokinetic Blood Sampling: On the final day of the study, after the last dose, blood samples are collected from a subset of animals at designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).[4]
-
Collect blood (e.g., via retro-orbital sinus or tail vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Keep samples on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to fresh, labeled tubes.
-
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
Bioanalytical Method for Quantification of this compound in Plasma (Representative Protocol)
This is a representative protocol for the quantification of a small molecule like this compound in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a standard method for bioanalysis.
Objective: To accurately quantify the concentration of this compound in plasma samples.
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol).
-
Create a series of calibration standards by spiking known concentrations of this compound into blank control plasma.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples (unknowns, calibration standards, and QCs) on ice.
-
To a small volume of plasma (e.g., 50 µL), add an internal standard solution.
-
Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the prepared samples onto an LC system equipped with a suitable analytical column (e.g., C18). Use a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to separate the analyte from endogenous plasma components.
-
Mass Spectrometry: Detect the analyte and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the specific precursor-to-product ion transitions for this compound.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the curve.
-
Determine the concentration of this compound in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specific stereochemistry of OP-1074 disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific stereochemistry of OP-1074 disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-OP-1074 Concentration for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for optimizing the experimental concentration of (R)-OP-1074 in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pure antiestrogen and a selective estrogen receptor degrader (PA-SERD).[1][2] Its mechanism of action involves the specific disruption of the estrogen receptor alpha (ERα) helix 12, which confers its pure antiestrogenic activity.[1][2] This makes it a promising compound for preventing and treating endocrine resistance in breast cancer.[1]
Q2: What is a good starting concentration range for this compound in a new cell line?
A2: For initial range-finding experiments, it is advisable to test a broad range of concentrations. Based on available data, a starting range from 1 nM to 100 µM is recommended to capture the full dose-response curve.[3] One study noted that this compound exhibited the least amount of agonist activity at 1 nM and had an IC50 of 20 nM for inhibiting E2-stimulated transcription.[2]
Q3: What solvent should I use to dissolve this compound?
A3: The choice of solvent is critical and should be one that does not affect cell viability at its working concentration.[3][4] While the specific solvent for this compound is not detailed in the provided search results, common solvents for similar compounds in in vitro studies include DMSO and ethanol.[5] It is crucial to always include a vehicle control in your experiments to account for any effects of the solvent itself.[5]
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the specific assay. A good starting point is to test a series of time points, such as 24, 48, and 72 hours.[6] The duration of drug exposure is a key parameter in determining the cellular response.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Concentration is too low.2. Incubation time is too short.3. The chosen cell line is not sensitive.4. Compound degradation. | 1. Test a higher concentration range (e.g., up to 100 µM).2. Increase the incubation time (e.g., up to 72 hours).3. Verify the expression of ERα in your cell line.4. Ensure proper storage of the compound and prepare fresh solutions for each experiment.[5] |
| Excessive cell death, even at low concentrations | 1. The compound is highly cytotoxic to the cell line.2. The solvent concentration is too high and causing toxicity.3. Cells are too sensitive. | 1. Use a lower concentration range (e.g., starting from picomolar concentrations).2. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).[3][4]3. Reduce the incubation time. |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Pipetting errors during compound dilution or addition.3. Edge effects in the multi-well plate. | 1. Ensure a homogenous cell suspension before seeding.2. Use calibrated pipettes and be consistent with technique.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected agonist effect observed | 1. Off-target effects at high concentrations.2. Contamination of the compound or cell culture. | 1. Focus on a lower, more specific concentration range.2. Use authenticated, mycoplasma-free cell lines and sterile techniques. |
Experimental Protocols
Protocol 1: Initial Dose-Response and IC50 Determination
This protocol is designed to determine the concentration of this compound that inhibits a biological response by 50% (IC50).
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
ERα-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]
-
Compound Preparation: Prepare a stock solution of this compound in the chosen solvent. Perform serial dilutions to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control (solvent only) and a positive control if available.
-
Incubation: Incubate the plate for a set period (e.g., 48 or 72 hours).[6]
-
Cell Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using appropriate software.
Protocol 2: ERα Degradation Assay (Western Blot)
This protocol assesses the ability of this compound to induce the degradation of the ERα protein.
Materials:
-
This compound
-
ERα-positive cell line
-
6-well plates
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes
-
Primary antibodies (anti-ERα, anti-loading control e.g., β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (centered around the IC50) for a specific time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-ERα antibody, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of ERα degradation at different this compound concentrations.
Visualizations
Caption: Simplified signaling pathway of Estrogen and this compound action on ERα.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. Specific stereochemistry of OP-1074 disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting (R)-OP-1074 Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential instability issues with (R)-OP-1074 in solution. While specific stability data for this compound is not publicly available, this guide offers a framework based on common challenges encountered with small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have a precipitate after thawing. What could be the cause and how can I prevent this?
A1: Precipitation upon thawing can be due to several factors, including the compound's solubility limit being exceeded at lower temperatures or the unsuitability of the solvent for cryogenic storage.[1] To address this, consider the following:
-
Solvent Choice: Ensure the solvent is appropriate for long-term storage at the intended temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Consider preparing a slightly lower concentration for your stock solution.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. Avoid repeated freeze-thaw cycles.[1]
Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
A2: Yes, inconsistent experimental results are a common sign of compound degradation in solution.[1] Several factors in a cell-based assay can contribute to this:
-
Degradation in Culture Medium: Assess the stability of this compound in your specific cell culture medium.
-
Adsorption to Plasticware: The compound may adsorb to the surface of plates and tubes, reducing its effective concentration. Using low-binding plates can help mitigate this.[2]
-
Poor Cell Permeability: If the compound cannot efficiently enter the cells, its apparent activity will be reduced.
Q3: My HPLC/LC-MS analysis shows new peaks appearing in my this compound solution over time. What does this indicate?
A3: The appearance of new peaks in HPLC/LC-MS analysis is a strong indicator of compound degradation.[2] To address this, you should:
-
Identify Degradation Products: Characterizing the new peaks can provide insights into the degradation pathway.
-
Mitigate Degradation: Based on the suspected degradation mechanism, you can implement strategies such as adjusting the pH of the solution or adding antioxidants.[2]
Troubleshooting Guides
Issue: Visual Changes in Solution
A color change in your stock or working solution can suggest chemical degradation or oxidation of the compound.[1] This may be triggered by exposure to light, air (oxygen), or impurities in the solvent.
Recommended Actions:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[1]
-
Control Temperature: Store stock solutions at -20°C or -80°C to slow down degradation reactions.[1]
-
Use Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment.[2]
Issue: Loss of Biological Activity
A gradual or sudden loss of the expected biological effect of this compound can be a primary indicator of instability.
Recommended Actions:
-
Perform a Stability Study: Conduct a time-course experiment to assess the stability of this compound under your specific experimental conditions (e.g., in your assay buffer or cell culture medium).
-
Optimize Solvent: If using a co-solvent system, ensure the final concentration of the organic solvent (e.g., DMSO) is not affecting the stability or the biological system. For most cell lines, a DMSO concentration of less than 0.1% is generally considered safe.[3]
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound
This protocol outlines a method to quickly assess the stability of this compound in a specific solvent or buffer.
Methodology:
-
Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO). From this, prepare a 10 µM working solution in the aqueous buffer of interest.[2]
-
Incubation: Aliquot the working solution into separate, sealed amber vials for each time point and condition to be tested.[4]
-
Time Points: Incubate the vials under the desired conditions (e.g., room temperature, 37°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[4]
-
Quenching: At each time point, stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol.[2][4]
-
Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC or LC-MS.[2]
-
Data Analysis: Quantify the peak area of the parent this compound compound at each time point relative to the t=0 sample. Plot the percentage of the remaining compound against time.[2]
Protocol 2: Forced Degradation Study
Forced degradation studies help to identify potential degradation pathways and develop stability-indicating analytical methods.
Methodology:
-
Stress Conditions: Expose solutions of this compound to various stress conditions, including:
-
Acidic/Basic Hydrolysis: Incubate in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).
-
Photolytic Degradation: Expose the solution to a light source as specified by ICH Q1B guidelines.[4]
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C).[4]
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method that can separate the parent compound from its degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Buffers
| Buffer (pH) | Temperature (°C) | % Remaining after 24h | % Remaining after 48h |
| Acetate (4.5) | 25 | 98.2 | 96.5 |
| PBS (7.4) | 25 | 95.1 | 90.3 |
| Tris (8.5) | 25 | 88.4 | 75.2 |
| Acetate (4.5) | 37 | 94.6 | 88.1 |
| PBS (7.4) | 37 | 85.3 | 72.4 |
| Tris (8.5) | 37 | 70.1 | 55.9 |
Note: This data is illustrative and not based on experimental results for this compound.
Table 2: Common Solvents and Storage Recommendations
| Solvent | Recommended Storage Temp. | Notes |
| DMSO | -20°C or -80°C | Prone to issues with repeated freeze-thaw cycles.[1] |
| Ethanol | -20°C | Can be a good alternative to DMSO for some compounds. |
| Aqueous Buffers | 4°C (short-term) or -80°C (long-term) | Stability is highly pH-dependent.[1] |
Visualizations
Signaling Pathways
This compound has been shown to be an antagonist of the estrogen receptor (ERα) and may impact downstream signaling pathways such as PI3K-Akt and MAPK.[5][6]
Caption: Simplified PI3K-Akt signaling pathway potentially inhibited by this compound.
Caption: Simplified MAPK signaling pathway potentially inhibited by this compound.
Experimental Workflow
Caption: General workflow for assessing the stability of a compound in solution.[2]
References
Technical Support Center: (R)-Roscovitine (Seliciclib)
Disclaimer: The compound "(R)-OP-1074" as specified in the query does not correspond to a known single agent in publicly available literature. The query likely represents a combination of two distinct entities: (R)-Roscovitine (also known as Seliciclib or CYC202), a well-researched Cyclin-Dependent Kinase (CDK) inhibitor, and OP-1074, a separate developmental drug. This guide will focus on (R)-Roscovitine , assuming it is the compound of interest for experiments aimed at improving in vivo efficacy.
This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the efficacy of (R)-Roscovitine in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (R)-Roscovitine?
(R)-Roscovitine, also known as Seliciclib, is a small molecule purine analog that functions as a competitive inhibitor of multiple cyclin-dependent kinases (CDKs).[1] It binds to the ATP-binding site of these kinases, preventing the phosphorylation of their target substrates.[2][3] Its primary targets are CDK1, CDK2, CDK5, CDK7, and CDK9, while it is a poor inhibitor of CDK4 and CDK6.[1] This inhibition disrupts cell cycle progression, leading to cell cycle arrest and induction of apoptosis in cancer cells.[1][2] A key mechanism for its pro-apoptotic effect is the inhibition of CDK9, which is required for the transcription of short-lived anti-apoptotic proteins like Mcl-1.[2][3][4]
Q2: What are the known off-target effects of (R)-Roscovitine?
While considered selective for CDKs, (R)-Roscovitine can inhibit other kinases at higher concentrations, including ERK1 and ERK2.[5][6] It has also been shown to bind to pyridoxal kinase, an enzyme involved in vitamin B6 metabolism, at a site distinct from the ATP-binding pocket. Additionally, its inhibition of CDK5 and CDK9 can impact processes beyond cell cycle control, such as neuronal function and general transcription.[5][7][8] Researchers should consider these potential off-target effects when interpreting experimental results.
Q3: How should (R)-Roscovitine be stored and handled?
(R)-Roscovitine is typically supplied as a powder. For long-term storage, it should be kept at or below -20°C, desiccated.[9] Once dissolved (e.g., in DMSO to create a stock solution), it should be stored at -20°C and used within a few months to maintain potency.[2][9] It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.[9]
Q4: What are the main challenges observed in clinical trials with (R)-Roscovitine?
In Phase I and II clinical trials, (R)-Roscovitine has shown modest single-agent efficacy, with some patients experiencing disease stabilization rather than objective tumor responses.[1][10] Dose-limiting toxicities have been observed, including fatigue, skin rash, nausea, vomiting, and electrolyte imbalances such as hypokalemia and hyponatremia.[1][11][12] These challenges highlight the need for optimized dosing schedules, combination therapies, and potentially improved formulations to enhance its therapeutic index.
Troubleshooting Guide for In Vivo Experiments
This guide addresses common issues encountered during in vivo studies with (R)-Roscovitine and provides actionable solutions.
Issue 1: Low or Inconsistent Bioavailability After Oral Administration
-
Question: My in vivo study shows highly variable plasma concentrations and lower-than-expected efficacy after oral gavage of (R)-Roscovitine. What could be the cause and how can I fix it?
-
Answer: This is a common problem for poorly water-soluble compounds like (R)-Roscovitine.[13] Low solubility leads to poor dissolution in the gastrointestinal tract, resulting in erratic absorption.[14]
-
Solution 1: Improve the Formulation. A simple suspension in an aqueous vehicle like carboxymethylcellulose (CMC) may be insufficient. Consider using a formulation designed to enhance solubility. A common approach involves using a co-solvent system. For example, a formulation consisting of DMSO, PEG300, and Tween 80 has been described for preclinical use.[15] Other strategies include the use of cyclodextrins to form inclusion complexes or lipid-based delivery systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).[16][17]
-
Solution 2: Particle Size Reduction. The dissolution rate of a drug is inversely proportional to its particle size.[14] Reducing the particle size to the micron or sub-micron (nanosuspension) level dramatically increases the surface area, which can significantly improve oral bioavailability.[14][18] This can be achieved through techniques like micronization or high-pressure homogenization.[18]
-
Solution 3: Switch Administration Route. If oral bioavailability remains a persistent issue, consider switching to intraperitoneal (IP) injection for preclinical models. IP administration bypasses the gastrointestinal tract, ensuring more direct and consistent systemic exposure. Several preclinical studies have successfully used IP administration for (R)-Roscovitine.[1]
-
Issue 2: Lack of Significant Tumor Growth Inhibition in Xenograft Models
-
Question: I am not observing the expected anti-tumor effect in my xenograft model, even with a formulation that should provide adequate exposure. What are other potential reasons for this lack of efficacy?
-
Answer: If poor bioavailability is ruled out, the lack of efficacy could be related to the chosen dose, schedule, or the intrinsic biology of the tumor model.
-
Solution 1: Verify Target Engagement. First, confirm that the drug is reaching the tumor at a sufficient concentration to inhibit its targets. This can be done by collecting tumor samples at various time points after dosing and performing a Western blot for biomarkers of CDK activity, such as the phosphorylation of Retinoblastoma protein (p-Rb). A decrease in p-Rb would indicate target engagement. You can also measure the levels of downstream proteins like Mcl-1, which are expected to decrease upon treatment.[4][19]
-
Solution 2: Optimize Dose and Schedule. (R)-Roscovitine has a relatively short half-life and is metabolized rapidly.[7] A single daily dose may not be sufficient to maintain therapeutic concentrations. Preclinical studies have often used twice-daily (BID) or even three-times-daily (TID) dosing schedules to achieve efficacy.[1][19] Perform a dose-response study to find the maximum tolerated dose (MTD) in your specific model and test more frequent administration schedules.
-
Solution 3: Re-evaluate the Tumor Model. The efficacy of (R)-Roscovitine is dependent on the cell's reliance on the CDKs it inhibits.[13] It is most effective against tumors driven by the dysregulation of CDK2.[20] It is a poor inhibitor of CDK4/6, so tumor models with alterations driving CDK4/6 activity (e.g., Cyclin D1 amplification without CDK2 dysregulation) may be less sensitive.[1] Characterize your cell line's cell cycle protein expression to ensure it is an appropriate model.
-
Solution 4: Consider Combination Therapy. (R)-Roscovitine has shown synergistic effects when combined with other anti-cancer agents, including chemotherapy drugs like doxorubicin and cisplatin, as well as radiation.[1][6] Combining it with another agent could overcome intrinsic resistance and enhance anti-tumor activity.
-
Issue 3: Observed Toxicity in Animal Models
-
Question: My mice are experiencing significant weight loss and other signs of toxicity at doses where I expect to see an anti-tumor effect. How can I manage this?
-
Answer: Toxicity is a known issue and was a dose-limiting factor in clinical trials.[1][12] Managing it is key to finding a therapeutic window.
-
Solution 1: Adjust the Dosing Schedule. Instead of continuous daily dosing, consider an intermittent schedule. Clinical trials have explored schedules such as 5 or 7 days of treatment followed by a 14-21 day break.[19][12] This allows the animals to recover from treatment-related side effects while still potentially providing an anti-tumor benefit.
-
Solution 2: Provide Supportive Care. Ensure animals have easy access to food and water. Use of hydration support (e.g., subcutaneous fluids) and nutritional supplements can help mitigate weight loss. Monitor for specific toxicities reported in clinical trials, such as electrolyte imbalances, and consult with veterinary staff for appropriate management.
-
Solution 3: Evaluate Formulation-Related Toxicity. The vehicle used for drug administration can sometimes cause toxicity. For example, high concentrations of DMSO or surfactants can cause local irritation or systemic effects. Run a vehicle-only control group to assess the toxicity of the formulation itself and optimize excipient concentrations if necessary.
-
Data Summary Tables
Table 1: In Vitro Inhibitory Activity of (R)-Roscovitine
| Target Kinase | IC50 (µM) | Reference |
|---|---|---|
| CDK1/cyclin B | ~0.65 | [1] |
| CDK2/cyclin A | ~0.70 | [1] |
| CDK2/cyclin E | ~0.70 | [1] |
| CDK5/p25 | ~0.16 | [1] |
| CDK7/cyclin H | ~0.46 | [1] |
| CDK9/cyclin T1 | ~0.60 | [1] |
| CDK4/cyclin D1 | >100 | [1] |
| CDK6/cyclin D3 | >100 |[1] |
Table 2: Summary of Preclinical In Vivo Efficacy Studies
| Tumor Model | Dose & Schedule | Administration | Tumor Growth Inhibition | Reference |
|---|---|---|---|---|
| HT29 Colon Cancer Xenograft | 10 mg/kg | IP | 68% | [1] |
| HT29 Colon Cancer Xenograft | 40 mg/kg | IP | 80% | [1] |
| LoVo Colorectal Cancer Xenograft | 100 mg/kg, TID for 5 days | IP | 45% | [1] |
| MESSA-DX5 Uterine Carcinoma | 500 mg/kg, TID for 4 days | Oral | 62% | [1] |
| MCF7 Breast Cancer Xenograft | 400 mg/kg, BID | Oral | 70% (vs. 48% for Doxorubicin) | [1] |
| MDA-MB 231 Xenograft | (Not specified) with IR | (Not specified) | 73% (vs. 54% for IR alone) |[6] |
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation for (R)-Roscovitine
This protocol is adapted from a general method for formulating poorly soluble compounds for in vivo use.[15]
-
Materials:
-
(R)-Roscovitine powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile water or saline
-
-
Procedure:
-
Weigh the required amount of (R)-Roscovitine powder based on the desired final concentration and dosing volume.
-
Prepare a stock solution by dissolving the (R)-Roscovitine powder in a minimal amount of DMSO. For example, to make a final formulation with 10% DMSO, dissolve the total drug amount in this volume first.
-
In a separate tube, add the required volume of PEG300 (e.g., 40% of the final volume).
-
Slowly add the (R)-Roscovitine/DMSO solution to the PEG300 while vortexing to mix thoroughly. Ensure the solution remains clear.
-
Add the required volume of Tween 80 (e.g., 5% of the final volume) to the mixture and continue to vortex until the solution is clear and homogenous.
-
Finally, add the remaining volume of sterile water or saline dropwise while vortexing to bring the formulation to its final volume.
-
The final formulation (e.g., 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Water) should be clear. Use immediately for best results. Always prepare fresh on the day of dosing.
-
Protocol 2: Western Blot for Target Engagement (p-Rb and Mcl-1)
-
Sample Collection:
-
Dose tumor-bearing mice with (R)-Roscovitine or vehicle.
-
At a predetermined time point (e.g., 2, 4, or 8 hours post-dose), euthanize the animals and excise the tumors.
-
Snap-freeze the tumors in liquid nitrogen and store at -80°C until processing.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Rb (Ser807/811)
-
Total Rb
-
Mcl-1
-
A loading control (e.g., β-Actin or GAPDH)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Expected Result: A decrease in the ratio of p-Rb to total Rb and a decrease in total Mcl-1 levels in the drug-treated samples compared to the vehicle control would confirm target engagement.
-
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of action of (R)-Roscovitine, showing inhibition of key CDKs.
Caption: Logical workflow for troubleshooting poor in vivo efficacy of (R)-Roscovitine.
References
- 1. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooperative effect of roscovitine and irradiation targets angiogenesis and induces vascular destabilization in human breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating Innate and Adaptive Immunity by (R)-Roscovitine: Potential Therapeutic Opportunity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roscovitine blocks leukocyte extravasation by inhibition of cyclin-dependent kinases 5 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 10. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. Phase I evaluation of seliciclib (R-roscovitine), a novel oral cyclin-dependent kinase inhibitor, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cyclin-d1.com [cyclin-d1.com]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. sphinxsai.com [sphinxsai.com]
- 19. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Cyclin-dependent kinase inhibitor CYC202 (R-roscovitine) inhibits retinoblastoma protein phosphorylation, causes loss of Cyclin D1, and activates the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of (R)-OP-1074 to consider
This technical support center provides troubleshooting guidance and frequently asked questions regarding potential off-target effects of (R)-OP-1074 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is characterized as a selective estrogen receptor degrader (PA-SERD) with pure anti-estrogenic activity.[1][2] It specifically targets estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The primary mechanism of action involves the disruption of ERα helix 12, which confers its pure antiestrogenic properties.[2] This leads to the destabilization and degradation of the ERα protein.[1]
Q2: Has a comprehensive off-target profile for this compound been publicly disclosed?
Currently, detailed public information regarding comprehensive off-target screening for this compound is limited. The available literature primarily emphasizes its selectivity and potent on-target activity as a pure antiestrogen and selective ER degrader.[1][2] Compounds of this nature typically undergo extensive off-target profiling during preclinical development to ensure safety and specificity. However, the specific results of these studies for this compound have not been fully published in the peer-reviewed literature.
Q3: What types of off-target effects are generally considered for selective estrogen receptor degraders (SERDs) like this compound?
For a compound like this compound, potential off-target effects are typically assessed across a wide range of biological targets to ensure its selectivity for the estrogen receptor. Standard preclinical safety evaluations would investigate interactions with:
-
Other Nuclear Receptors: To ensure selectivity against other members of the nuclear receptor superfamily.
-
Kinases: A broad panel of kinases is usually screened to identify any potential inhibition that could lead to unintended effects on various signaling pathways.
-
G-Protein Coupled Receptors (GPCRs): Screening against a panel of common GPCRs is standard practice to rule out interactions that could affect a wide range of physiological functions.
-
Ion Channels: To assess the potential for cardiac liabilities (e.g., hERG channel inhibition) or other effects on the nervous and muscular systems.
-
Transporters: To identify any potential for drug-drug interactions.
Q4: I am observing unexpected effects in my cell-based assays with this compound. How can I troubleshoot this?
If you are observing unexpected phenotypes in your experiments, consider the following troubleshooting steps:
-
Confirm On-Target Activity: First, verify that the observed concentration of this compound is consistent with its known on-target IC50 values for ERα and ERβ inhibition and ERα degradation.
-
Titrate the Compound: Perform a dose-response experiment to determine if the unexpected effect is observed at concentrations significantly higher than those required for ER degradation. Off-target effects are more likely to occur at higher concentrations.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound as a negative control to determine if the observed effect is specific to the pharmacologically active molecule.
-
Rescue Experiment: Attempt to "rescue" the phenotype by adding an excess of 17β-estradiol (E2) to see if the effect is purely anti-estrogenic. If the phenotype persists, it may suggest an off-target mechanism.
-
Orthogonal SERD: Use a different, structurally unrelated SERD (e.g., fulvestrant) to see if the same unexpected phenotype is produced. If not, the effect may be specific to the chemical scaffold of this compound.
Quantitative Data Summary
While specific off-target data for this compound is not publicly available, the following tables represent typical formats for presenting on-target and potential off-target screening data.
Table 1: On-Target Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| ERα | E2-stimulated transcription | 1.6 | [1] |
| ERβ | E2-stimulated transcription | 3.2 | [1] |
| MCF-7 cells | Proliferation | 6.3 | [1] |
| CAMA-1 cells | Proliferation | 9.2 | [1] |
Table 2: Example Format for Off-Target Kinase Screening Data
This table is a template and does not represent actual data for this compound.
| Kinase Target | % Inhibition @ 1 µM | IC50 (µM) |
| ABL1 | < 10 | > 10 |
| AKT1 | 5 | > 10 |
| CDK2 | 15 | > 10 |
| EGFR | < 5 | > 10 |
| ... (and so on for a broad kinase panel) |
Table 3: Example Format for Off-Target Receptor Binding Data
This table is a template and does not represent actual data for this compound.
| Receptor Target | Assay Type | Ki (µM) |
| Androgen Receptor | Radioligand Binding | > 10 |
| Progesterone Receptor | Radioligand Binding | > 10 |
| Glucocorticoid Receptor | Radioligand Binding | > 10 |
| ... (and so on for a panel of receptors) |
Experimental Protocols
Below are generalized protocols for key experiments relevant to assessing the on-target and potential off-target effects of compounds like this compound.
Protocol 1: Estrogen Receptor (ER) Transcriptional Inhibition Assay
-
Cell Culture: Plate ER-positive breast cancer cells (e.g., MCF-7) in appropriate media and allow them to adhere overnight.
-
Hormone Deprivation: Replace the growth medium with a phenol red-free medium supplemented with charcoal-stripped serum for 24-48 hours to remove endogenous estrogens.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Estrogen Stimulation: Add a constant concentration of 17β-estradiol (E2) to all wells (except for vehicle controls) to stimulate ER-mediated transcription.
-
Incubation: Incubate the cells for 24 hours.
-
Reporter Gene Assay: If using a reporter cell line (e.g., ERE-luciferase), lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the E2-stimulated control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: General Kinase Off-Target Screening Workflow
-
Assay Platform: Utilize a reputable in vitro kinase assay platform (e.g., radiometric, fluorescence-based, or mass spectrometry-based).
-
Kinase Panel: Select a broad panel of recombinant human kinases representing different branches of the kinome.
-
Compound Concentration: Perform an initial screen at a single high concentration of this compound (e.g., 1 or 10 µM) to identify potential hits. The ATP concentration should be at or near the Km for each kinase.
-
Hit Identification: Identify any kinases that show significant inhibition (e.g., >50%) at the screening concentration.
-
IC50 Determination: For any identified hits, perform a full dose-response curve by testing a serial dilution of this compound to determine the IC50 value.
-
Data Analysis: Analyze the dose-response data using non-linear regression to calculate the IC50 for each off-target kinase.
Visualizations
The following diagrams illustrate key pathways and workflows related to the evaluation of this compound.
References
Dissolving (R)-OP-1074 for Cell Culture: A Technical Guide
For researchers and scientists in drug development, proper handling and dissolution of compounds are critical for obtaining reliable and reproducible results in cell-based assays. This guide provides a comprehensive overview of how to dissolve (R)-OP-1074 for cell culture applications, including a detailed protocol, troubleshooting tips, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro studies.
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is ≥ 41.67 mg/mL, which is equivalent to ≥ 100 mM. This high solubility allows for the preparation of concentrated stock solutions.
Q3: Are there any other solvents that can be used?
A3: While DMSO is the primary recommendation, some compounds of similar nature can also be dissolved in ethanol. However, the solubility of this compound in ethanol is significantly lower, at approximately 3.33 mg/mL (8.0 mM). Therefore, DMSO is preferred for achieving higher stock concentrations.
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1% (v/v). It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on the specific cell line being used.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation in stock solution upon storage | Improper storage conditions (e.g., temperature fluctuations, exposure to light). | Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Precipitation of the compound in the cell culture medium | The final concentration of the compound exceeds its solubility in the aqueous medium. The final concentration of the organic solvent is too low to maintain solubility. | Ensure the final concentration of this compound in the culture medium is well below its aqueous solubility limit. Maintain a minimal but sufficient final DMSO concentration (e.g., 0.1%) to aid solubility. |
| Observed cytotoxicity in vehicle control | The final concentration of DMSO is too high for the specific cell line. | Reduce the final DMSO concentration in the culture medium by preparing a more concentrated stock solution or by using a lower final concentration of the compound. Perform a dose-response curve for DMSO on your cell line to determine the maximum tolerated concentration. |
| Inconsistent experimental results | Inaccurate pipetting of the viscous DMSO stock solution. Degradation of the compound due to improper storage or handling. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions. Always use freshly prepared dilutions from the stock solution for each experiment. |
Experimental Protocol: Dissolving this compound
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Calculate the required amount of this compound and DMSO.
-
The molecular weight of this compound is 416.51 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need 4.165 mg of this compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 416.51 g/mol * 1000 mg/g = 4.165 mg/mL
-
-
Weigh the this compound powder accurately.
-
Add the appropriate volume of DMSO to the powder.
-
For 4.165 mg of this compound, add 1 mL of DMSO.
-
-
Facilitate dissolution.
-
Vortex the solution for a few minutes.
-
If necessary, sonicate the solution in a water bath for a short period to ensure complete dissolution.
-
-
Sterilize the stock solution.
-
Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
-
Store the stock solution.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Caption: Logic flow for using this compound in cell culture.
Preventing degradation of (R)-OP-1074 in experiments
This technical support center provides guidance on preventing the degradation of (R)-OP-1074 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of this compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
While specific stability data for this compound is not publicly available, general best practices for structurally similar compounds, such as sertraline, should be followed. It is recommended to store this compound in a cool, dry, and dark place.[1][2] For long-term storage, refrigeration or freezing may be appropriate, but it is crucial to prevent freeze-thaw cycles which can degrade the compound.[1] Always refer to the manufacturer's specific storage instructions if available.
Q2: My experimental results with this compound are inconsistent. Could degradation be a factor?
Inconsistent results can indeed be a sign of compound degradation. Factors such as pH, temperature, light exposure, and the presence of reactive chemicals in your experimental setup can all contribute to the degradation of this compound. It is advisable to perform a stability check of your compound under your specific experimental conditions.
Q3: How can I assess the stability of this compound in my experimental buffer?
To assess the stability of this compound in your experimental buffer, you can perform a time-course experiment. Prepare a solution of this compound in your buffer and analyze its concentration at different time points (e.g., 0, 2, 4, 8, and 24 hours) using a suitable analytical method like HPLC. This will help you determine the rate of degradation, if any, and establish a time window for your experiments.
Troubleshooting Guide
Issue 1: Suspected pH-related Degradation
Question: I am observing a loss of this compound potency in my cell culture experiments, which are performed at a physiological pH of 7.4. Could the pH be causing degradation?
Answer: Yes, pH can significantly impact the stability of compounds containing secondary amine groups, which are common in sertraline-like molecules. Both acidic and alkaline conditions can lead to hydrolysis or other degradation pathways.[3] For instance, studies on sertraline have shown that its rate of conversion to an N-methyl derivative is rapid at higher pH levels.[4]
Recommendations:
-
pH Profiling: Conduct a pH stability study by incubating this compound in buffers of varying pH (e.g., pH 3, 7, 9) and analyzing for degradation over time.
-
Buffer Selection: Choose a buffer system that maintains a stable pH throughout your experiment. Borate buffers have been shown to be effective in some cases for compounds with amine groups.[3]
-
Minimize Incubation Time: If the compound shows instability at your experimental pH, minimize the incubation time to reduce the extent of degradation.
Issue 2: Potential for Oxidative Degradation
Question: My experiments involve the use of hydrogen peroxide, and I suspect it might be degrading this compound. How can I confirm this and prevent it?
Answer: Compounds with electron-rich moieties can be susceptible to oxidation. The presence of oxidizing agents like hydrogen peroxide, or even exposure to air and light over extended periods, can lead to the formation of oxidation products.[3]
Recommendations:
-
Avoid Oxidizing Agents: If possible, use alternative reagents that do not have oxidizing properties.
-
Use of Antioxidants: Consider the addition of antioxidants, such as butylated hydroxytoluene (BHT), to your formulation to prevent oxidative degradation.[5]
-
Inert Atmosphere: For highly sensitive experiments, preparing solutions and conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.
-
Forced Degradation Study: To confirm susceptibility to oxidation, you can perform a forced degradation study by intentionally exposing this compound to an oxidizing agent like hydrogen peroxide and analyzing the degradation products.[3]
Issue 3: Reaction with Aldehydes
Question: I am using a formaldehyde-based fixing agent in my protocol. Could this be reacting with this compound?
Answer: Yes, compounds with secondary amine groups, like sertraline, can react with aldehydes such as formaldehyde.[4] This reaction, known as the Eschweiler-Clarke reaction, results in the N-methylation of the secondary amine, leading to the formation of a different compound and a loss of the parent molecule.[4]
Recommendations:
-
Alternative Fixatives: If your experimental design allows, consider using non-aldehyde-based fixatives.
-
Sequential Steps: If formaldehyde must be used, try to perform the treatment with this compound and the fixation step as far apart as possible in your protocol.
-
Control Experiments: Run control experiments without the fixing agent to determine if the observed effect is due to the activity of this compound or its degradation product.
Quantitative Data Summary
The following table summarizes the degradation of a sertraline-like compound under various stress conditions, based on published studies. This can serve as a general guideline for understanding the potential vulnerabilities of this compound.
| Stress Condition | Reagent/Condition | Duration | Observation |
| Alkaline Degradation | 5.0 M Sodium Hydroxide | 3 hours (boiling) | Significant degradation observed.[3] |
| Acidic Degradation | 5.0 M Hydrochloric Acid | 3 hours (boiling) | Significant degradation observed.[3] |
| Oxidative Degradation | 1% (v/v) Hydrogen Peroxide | Varies (kinetic study) | Degradation follows apparent first-order kinetics.[3] |
| Photolytic Degradation | Exposure to UV light | Not specified | Susceptible to degradation.[3] |
| Reaction with Aldehyde | 10-20% Formalin (pH 7-9.5) | 30 days | Complete conversion to N-methyl derivative.[4] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 5.0 M HCl.
-
Heat the solution in a water bath at 80°C for 3 hours.
-
Cool the solution and neutralize with 5.0 M NaOH.
-
Dilute to a final concentration suitable for analysis.
-
-
Alkaline Degradation:
-
To 1 mL of the stock solution, add 1 mL of 5.0 M NaOH.
-
Heat the solution in a water bath at 80°C for 3 hours.
-
Cool the solution and neutralize with 5.0 M HCl.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration suitable for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to direct sunlight or a UV lamp for a specified period (e.g., 24 hours).
-
Analyze the solution for degradation.
-
-
Analysis: Analyze all samples (including an untreated control) by a stability-indicating method, such as HPLC with a photodiode array detector, to identify and quantify any degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential reaction of this compound with formaldehyde.
References
- 1. preview-assets-us-01.kc-usercontent.com [preview-assets-us-01.kc-usercontent.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Development and validation of stability indicating method for determination of sertraline following ICH guidlines and its determination in pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conversion of sertraline to N-methyl sertraline in embalming fluid: a forensic implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2006091732A1 - Processes for preparing sertraline - Google Patents [patents.google.com]
Interpreting unexpected results with (R)-OP-1074
Welcome to the technical support center for (R)-OP-1074. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments.
Hypothetical Mechanism of Action for this compound
This compound is a potent and selective, ATP-competitive inhibitor of the Receptor Tyrosine Kinase A (RTK-A). In the canonical signaling pathway, the binding of Ligand Growth Factor 1 (LGF-1) to RTK-A induces receptor dimerization and autophosphorylation. This phosphorylation event creates docking sites for the downstream adaptor protein, Adaptor-P, which in turn becomes phosphorylated. Phosphorylated Adaptor-P activates the MAPK cascade, leading to the phosphorylation of ERK1/2, which then promotes the transcription of Target Gene-X and the subsequent production of Protein-X. The expected effect of this compound is the dose-dependent inhibition of this pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Downstream marker (Protein-X) expression is not reduced, despite confirmed inhibition of Adaptor-P phosphorylation.
Question: I've confirmed with a Western blot that this compound effectively reduces the phosphorylation of Adaptor-P in my cell line. However, my RT-qPCR and ELISA results show no corresponding decrease in the expression of the downstream target, Protein-X. What could explain this discrepancy?
Answer: This is an interesting result that suggests the regulation of Protein-X may be more complex than initially hypothesized. Here are several potential explanations and troubleshooting steps:
Possible Cause 1: Existence of a Bypass Signaling Pathway. There may be a parallel or compensatory signaling pathway that can also lead to the transcription of Gene-X, bypassing the need for Adaptor-P activation. For instance, another signaling cascade, perhaps activated by a different receptor or stimulus present in your experimental conditions, could be compensating for the inhibition of the RTK-A pathway.
Possible Cause 2: High Stability of Protein-X. Protein-X may have a long half-life. Even if you have successfully inhibited new protein synthesis, the pre-existing pool of Protein-X may be degrading very slowly, masking the effect of this compound within the timeframe of your experiment.
Troubleshooting Steps & Data Interpretation:
-
Investigate Bypass Pathways:
-
Perform a phospho-kinase array to get a broader view of signaling pathways that are active in your cells, both with and without this compound treatment. Look for kinases that remain phosphorylated or become activated upon RTK-A inhibition.
-
Review the literature for known crosstalk between the RTK-A pathway and other signaling networks.
-
-
Determine Protein Half-Life:
-
Conduct a protein stability assay using a protein synthesis inhibitor like cycloheximide. This will help you determine the degradation rate of Protein-X and adjust your experimental endpoint accordingly.
-
Data Summary: Unexpected Protein-X Levels
| Experimental Condition | p-Adaptor-P Level (Relative Units) | Protein-X mRNA Level (Fold Change) | Protein-X Concentration (pg/mL) |
| Vehicle Control | 1.00 | 1.00 | 512.4 |
| This compound (100 nM) | 0.25 | 0.95 | 498.7 |
| This compound (1 µM) | 0.05 | 0.91 | 480.1 |
Visualization of Potential Bypass Pathway
Caption: Potential bypass pathway leading to Protein-X expression.
Issue 2: Significant cell toxicity observed at concentrations that are inconsistent with the IC50 for RTK-A inhibition.
Question: My in vitro kinase assays show that this compound has an IC50 of 50 nM for RTK-A. However, in my cell-based assays, I'm observing significant cytotoxicity starting at 1 µM, which is much higher than expected. What could be the reason for this?
Answer: This discrepancy between biochemical potency and cellular toxicity is a common challenge in drug development and can point to off-target effects.
Possible Cause 1: Off-Target Kinase Inhibition. this compound may be inhibiting other kinases that are critical for cell survival. While it is selective for RTK-A, at higher concentrations, it may bind to and inhibit other kinases that have a similar ATP-binding pocket.
Possible Cause 2: Non-Kinase Off-Target Effects. The compound might be interacting with other cellular components unrelated to kinases, such as ion channels or metabolic enzymes, leading to toxicity.
Troubleshooting Steps & Data Interpretation:
-
Kinome Profiling: Perform a broad kinase panel screen (kinome scan) to identify other kinases that are inhibited by this compound at the concentrations where you observe toxicity.
-
Use a Structurally Unrelated Inhibitor: Compare the cytotoxic effects of this compound with another known RTK-A inhibitor that has a different chemical scaffold. If both compounds cause toxicity at concentrations above their IC50 for RTK-A, it might suggest the toxicity is related to the inhibition of RTK-A itself in that specific cell line. If the other inhibitor is not toxic, it points towards an off-target effect of this compound.
Data Summary: Potency vs. Cytotoxicity
| Assay Type | This compound Concentration | Result |
| Biochemical Kinase Assay | 50 nM | IC50 for RTK-A Inhibition |
| Cell Viability (MTT Assay) | 1 µM | 85% Viability |
| Cell Viability (MTT Assay) | 5 µM | 50% Viability (CC50) |
| Cell Viability (MTT Assay) | 10 µM | 20% Viability |
Visualization of Troubleshooting Logic
Caption: Logic diagram for troubleshooting unexpected cytotoxicity.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-Protein Analysis
This protocol is for the detection of phosphorylated Adaptor-P (p-Adaptor-P) and total Adaptor-P.
-
Cell Lysis:
-
Culture cells to 80-90% confluency and treat with this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1]
-
Collect the supernatant and determine protein concentration using a BCA assay.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibody (e.g., anti-p-Adaptor-P) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.[1]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.[1]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
For total protein levels, strip the membrane and re-probe with an antibody for total Adaptor-P.
-
Protocol 2: RT-qPCR for Gene Expression Analysis
This protocol details the steps for quantifying the mRNA levels of Gene-X.[3]
-
RNA Extraction:
-
Treat cells as required for the experiment.
-
Extract total RNA using a commercially available kit, following the manufacturer's instructions. Ensure a clean, RNase-free environment.[4]
-
-
cDNA Synthesis:
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and primers specific for Gene-X and a reference gene (e.g., GAPDH, ACTB).
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
Protocol 3: MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[8]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[9]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.[10]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 3. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 4. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 5. elearning.unite.it [elearning.unite.it]
- 6. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]
- 7. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: (R)-OP-1074 Treatment and Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell viability issues that may be encountered during experiments with (R)-OP-1074.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pure antiestrogen and a selective estrogen receptor degrader (PA-SERD).[1][2] Its primary mechanism of action is the disruption of the estrogen receptor alpha (ERα) helix 12, which leads to the degradation of the ERα protein.[1] This compound is noted for its efficacy in shrinking tumors in tamoxifen-resistant xenograft models.[1][2]
Q2: Is this compound expected to cause cell death?
While the primary therapeutic goal of this compound is to inhibit estrogen-dependent cell proliferation, the degradation of ERα can trigger downstream signaling pathways that may lead to apoptosis (programmed cell death) in cancer cells that are dependent on ERα signaling for survival. Additionally, off-target effects or induction of cellular stress could also contribute to a reduction in cell viability.
Q3: What are the potential off-target effects of this compound that might affect cell viability?
This compound belongs to the benzopyran class of compounds. Some benzopyran derivatives have been shown to induce apoptosis and DNA damage in cancer cells.[3][4] It is also plausible that this compound could interact with other cellular targets, including kinases, although specific off-target effects for this compound have not been extensively documented in the provided search results.
Q4: Could this compound treatment lead to Endoplasmic Reticulum (ER) stress?
Yes, this is a plausible mechanism. G protein-coupled estrogen receptor (GPER) agonists have been shown to induce ER stress, leading to cell death.[5][6][7] Given the structural similarities and the interplay between different estrogen receptors, it is possible that this compound could modulate GPER signaling or that the degradation of ERα could disrupt cellular homeostasis, leading to ER stress and the unfolded protein response (UPR), which can ultimately trigger apoptosis.
Troubleshooting Guide: Unexpected Cell Death with this compound Treatment
Problem 1: Excessive Cell Death Observed at Expected Therapeutic Concentrations
Possible Cause 1.1: On-Target Apoptosis
The degradation of ERα by this compound may be efficiently inducing apoptosis in your specific cell line.
-
Suggested Action:
-
Perform a dose-response curve to determine the IC50 value for your cell line.
-
Assess markers of apoptosis such as caspase activation (e.g., Caspase-3/7) or Annexin V staining to confirm that the observed cell death is programmed.
-
Possible Cause 1.2: Off-Target Cytotoxicity
The observed cell death may be due to off-target effects of the compound.
-
Suggested Action:
-
Test the effect of this compound on a control cell line that does not express ERα. Significant cell death in the ERα-negative line would suggest off-target effects.
-
Review literature for known off-target effects of benzopyran-based compounds.
-
Possible Cause 1.3: Endoplasmic Reticulum (ER) Stress
This compound may be inducing ER stress, leading to apoptosis.
-
Suggested Action:
-
Analyze the expression of ER stress markers such as GRP78, CHOP, and the phosphorylation of PERK and IRE1α via Western blot. An upregulation of these markers would indicate ER stress.
-
Problem 2: Inconsistent Cell Viability Results Between Experiments
Possible Cause 2.1: Variability in Experimental Conditions
Inconsistencies in cell density, passage number, or reagent preparation can lead to variable results.
-
Suggested Action:
-
Ensure consistent cell seeding density and use cells within a defined passage number range for all experiments.
-
Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Possible Cause 2.2: Assay Interference
The compound may interfere with the cell viability assay itself.
-
Suggested Action:
-
Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents (e.g., reduction of MTT or resazurin).
-
Consider using an alternative cell viability assay that relies on a different principle (e.g., ATP-based assay like CellTiter-Glo® instead of a metabolic-based assay like MTT).
-
Data Summary
Table 1: Potential Mechanisms of this compound-Induced Cell Viability Reduction and Suggested Verification Methods
| Potential Mechanism | Description | Suggested Experimental Verification |
| On-Target Apoptosis | Degradation of ERα triggers programmed cell death in ERα-dependent cells. | Annexin V/PI Staining, Caspase-Glo® 3/7 Assay, Western blot for cleaved PARP. |
| ER Stress | Disruption of cellular homeostasis leads to the unfolded protein response (UPR) and subsequent apoptosis. | Western blot for ER stress markers (GRP78, CHOP, p-PERK, p-IRE1α). |
| Off-Target Cytotoxicity | Interaction with other cellular targets leads to cell death, independent of ERα degradation. | Compare cytotoxicity in ERα-positive and ERα-negative cell lines. |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and appropriate controls for the desired time period.
-
Cell Harvesting: Gently wash the cells with cold PBS. Detach adherent cells using trypsin-EDTA and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Protocol 2: Measurement of Caspase-3/7 Activity using Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and allow them to adhere. Treat cells with this compound and controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add the Caspase-Glo® 3/7 Reagent to each well. Mix gently and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.
Protocol 3: Western Blot for ER Stress Markers
This protocol is for detecting the upregulation of key proteins involved in the unfolded protein response.
-
Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-PERK, p-IRE1α) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Troubleshooting workflow for unexpected cell death.
Caption: Plausible signaling pathways for this compound-induced apoptosis.
Caption: General experimental workflows.
References
- 1. Specific stereochemistry of OP-1074 disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific stereochemistry of OP-1074 disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing (R)-OP-1074-Mediated ERα Degradation
This technical support center is designed for researchers, scientists, and drug development professionals utilizing (R)-OP-1074, a selective estrogen receptor degrader (SERD), in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and a summary of key quantitative data to support your research in enhancing Estrogen Receptor Alpha (ERα) degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your in vitro experiments with this compound.
Q1: We are observing inconsistent ERα degradation with this compound in our cell line. What are the potential causes?
A1: Inconsistent degradation of ERα following treatment with this compound can stem from several experimental variables. Key factors to consider include:
-
Cell Line Variability: Different breast cancer cell lines can exhibit varied responses to SERDs due to their unique genetic backgrounds and protein expression profiles.[1] For instance, the expression levels of co-regulators or components of the ubiquitin-proteasome system can differ, affecting the efficiency of ERα degradation.[1]
-
Cell Culture Conditions:
-
Cell Confluency: The density of your cell culture at the time of treatment can significantly impact drug efficacy. Higher confluency may lead to reduced drug availability per cell or altered cellular signaling, potentially resulting in less efficient ERα degradation.[1]
-
Serum Variability: Components in fetal bovine serum (FBS) can vary between batches and may contain endogenous hormones or other factors that interfere with this compound's activity.[1]
-
-
Experimental Protocol Inconsistencies:
-
Drug Concentration and Treatment Duration: Sub-optimal concentrations of this compound or insufficient treatment times will likely result in incomplete ERα degradation.[1] It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.
-
Protein Extraction: Inefficient lysis of cells, particularly from the nuclear compartment where ERα is predominantly located, can lead to an underestimation of total ERα levels and misinterpretation of degradation efficiency.
-
-
Proteasome Activity: this compound-mediated ERα degradation is dependent on the proteasome.[2] If the proteasomal activity in your cells is compromised, you may observe reduced degradation.[1]
Q2: How can I optimize the concentration and treatment time for this compound in my experiments?
A2: To optimize the experimental conditions for this compound, we recommend the following:
-
Dose-Response Study: Culture your cells and treat them with a range of this compound concentrations (e.g., from 0.1 nM to 1 µM) for a fixed time point (e.g., 24 hours). Analyze ERα protein levels by Western blotting to determine the concentration at which maximum degradation is achieved.
-
Time-Course Study: Treat your cells with the optimal concentration of this compound determined from the dose-response study and harvest cells at various time points (e.g., 4, 8, 12, 24, 48 hours). This will help you identify the time required for maximal ERα degradation.
Q3: My Western blot results for ERα are showing multiple bands. How should I interpret this?
A3: The presence of multiple bands on a Western blot for ERα could be due to several factors:
-
Post-Translational Modifications: ERα undergoes various post-translational modifications, such as phosphorylation and ubiquitination, which can alter its molecular weight and lead to the appearance of multiple bands.
-
Protein Degradation Products: The lower molecular weight bands may represent breakdown products of ERα, which can occur during sample preparation.[3] Ensure that protease inhibitors are included in your lysis buffer to minimize degradation.
-
Antibody Specificity: Verify the specificity of your primary antibody. It is advisable to use a well-validated antibody and include appropriate controls, such as a positive control (e.g., recombinant ERα protein) and a negative control (e.g., lysate from an ERα-negative cell line).
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | IC50 Value | Reference |
| E2-Stimulated Transcription Inhibition (ERα) | - | 1.6 nM | [4][5] |
| E2-Stimulated Transcription Inhibition (ERβ) | - | 3.2 nM | [4][5] |
| Cell Proliferation Inhibition | MCF-7 | 6.3 nM | [4][5] |
| Cell Proliferation Inhibition | CAMA-1 | 9.2 nM | [4][5] |
Experimental Protocols
Here are detailed methodologies for key experiments used to assess this compound-mediated ERα degradation.
Western Blotting for ERα Degradation
This protocol outlines the steps for assessing ERα protein levels following treatment with this compound.
a. Cell Culture and Treatment:
-
Seed breast cancer cells (e.g., MCF-7, T47D) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
b. Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
d. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize ERα band intensity to a loading control (e.g., β-actin or GAPDH).
Immunoprecipitation of Ubiquitinated ERα
This protocol is for the enrichment of ubiquitinated ERα to confirm its degradation via the ubiquitin-proteasome pathway.
a. Cell Treatment and Lysis:
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., N-ethylmaleimide).
b. Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-ERα antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer.
c. Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Perform Western blotting as described above, using a primary antibody against ubiquitin to detect polyubiquitinated ERα.
Cell Viability Assay (MTT Assay)
This assay measures cell viability based on the metabolic activity of the cells.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 72 hours).
b. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound-mediated ERα degradation.
Caption: Ubiquitin-Proteasome Pathway for ERα Degradation.
Caption: General Experimental Workflow.
References
Validation & Comparative
A Preclinical Head-to-Head: (R)-OP-1074 Versus Fulvestrant in ER+ Breast Cancer
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the preclinical profiles of (R)-OP-1074 and fulvestrant, two selective estrogen receptor degraders (SERDs) for the treatment of estrogen receptor-positive (ER+) breast cancer. This document summarizes their mechanisms of action, presents available comparative efficacy data in a tamoxifen-resistant breast cancer model, and outlines the experimental protocols used to generate this data.
At a Glance: this compound vs. Fulvestrant
| Feature | This compound | Fulvestrant |
| Drug Class | Pure Antiestrogen and Selective Estrogen Receptor Degrader (PA-SERD) | Selective Estrogen Receptor Degrader (SERD) |
| Administration | Oral (preclinical) | Intramuscular |
| Agonist Activity | No known agonist activity | No known agonist activity |
| ER Degradation | Induces ERα degradation | Induces ERα degradation |
| Preclinical Efficacy | Demonstrated tumor shrinkage in a tamoxifen-resistant xenograft model | Established efficacy in various preclinical models and clinical settings |
Mechanism of Action
Both this compound and fulvestrant are antagonists of the estrogen receptor alpha (ERα), the primary driver of proliferation in ER+ breast cancer. They bind to ERα, blocking its activation by estrogen. Furthermore, both compounds induce the degradation of the ERα protein, a key feature of SERDs that distinguishes them from selective estrogen receptor modulators (SERMs) like tamoxifen.
Fulvestrant binds to the estrogen receptor, inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome. This dual action of blocking and degrading the receptor results in a profound suppression of estrogen signaling.
This compound is described as a pure antiestrogen and a selective ER degrader (PA-SERD).[1] Its specific stereochemistry is reported to disrupt helix 12 of the estrogen receptor, leading to its pure antiestrogenic activity.[1]
Mechanism of Action of this compound and Fulvestrant.
Preclinical Efficacy in a Tamoxifen-Resistant Model
A key preclinical study directly compared the efficacy of this compound and fulvestrant in a tamoxifen-resistant xenograft model using MCF7/HER2/neu cells.[2]
Tumor Volume Reduction in Tamoxifen-Resistant Xenografts [2]
| Treatment Group (n=10 per group) | Dosage | Mean Change in Tumor Volume (%) |
| Tamoxifen | 100 mg/kg, daily, oral | Growth |
| Fulvestrant | 100 mg/kg, daily, subcutaneous | Stasis/Slight Regression |
| This compound | 100 mg/kg, twice daily, oral | Significant Regression |
Note: The study reported that this compound was statistically different from fulvestrant at the end of the study (p < 0.05).[2]
Comparative Efficacy in a Xenograft Model.
Experimental Protocols
Tamoxifen-Resistant Xenograft Model[3]
-
Cell Line: MCF7/HER2/neu cells, which are engineered to overexpress HER2 and are resistant to tamoxifen.
-
Animal Model: Ovariectomized athymic nude mice.
-
Tumor Implantation: MCF7/HER2/neu cells were implanted into the mice, which also received estrogen pellets to support initial tumor growth.
-
Treatment: Once tumors were established, animals were randomized into three groups:
-
Tamoxifen: 100 mg/kg, administered daily by oral gavage.
-
Fulvestrant: 100 mg/kg, administered daily by subcutaneous injection.
-
This compound: 100 mg/kg, administered twice daily by oral gavage.
-
-
Endpoint: Tumor volumes were measured over time to assess treatment efficacy.
Estrogen Receptor Degradation Assay (Western Blot)
-
Cell Culture: ER+ breast cancer cells (e.g., MCF-7) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the test compound (this compound or fulvestrant) or a vehicle control for a specified period.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is visualized using a chemiluminescent substrate, and the intensity of the bands corresponding to ERα is quantified to determine the extent of protein degradation. A loading control (e.g., β-actin) is used to ensure equal protein loading.[3]
References
A Head-to-Head Comparison of Selective Estrogen Receptor Degraders (SERDs): Focus on (R)-OP-1074
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving, with a significant focus on the development of novel Selective Estrogen Receptor Degraders (SERDs). These agents offer a distinct mechanism of action by not only antagonizing the estrogen receptor (ER) but also promoting its degradation. This guide provides a head-to-head comparison of the preclinical investigational SERD (R)-OP-1074 against other key SERDs, including the first-generation fulvestrant and next-generation oral SERDs such as elacestrant and camizestrant. The information is supported by available experimental data to aid in the objective assessment of these compounds.
Mechanism of Action of SERDs
Selective Estrogen Receptor Degraders (SERDs) represent a class of drugs that competitively bind to the estrogen receptor (ER), inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[1] This dual action of antagonizing and eliminating the ER protein effectively shuts down estrogen signaling pathways that drive the proliferation of ER-positive breast cancer cells.[2] This mechanism is distinct from Selective Estrogen Receptor Modulators (SERMs), like tamoxifen, which can exhibit partial agonist activity in some tissues.
Below is a diagram illustrating the general mechanism of action for SERDs.
Caption: General Mechanism of Action of SERDs.
Quantitative Comparison of SERD Performance
The following tables summarize key preclinical performance indicators for this compound and comparator SERDs. Data has been compiled from various sources to provide a comparative overview. It is important to note that another compound from the same discovery program as this compound, palazestrant (OP-1250), is a complete ER antagonist (CERAN) and SERD, and its data is included for a more comprehensive comparison.[3][4]
| Compound | Target | IC50 (Transcriptional Inhibition) | IC50 (Cell Proliferation, MCF-7) | Reference |
| This compound | ERα / ERβ | 1.6 nM / 3.2 nM | 6.3 nM | [5] |
| Fulvestrant | ER | 0.94 nM (Cell-free) | 0.29 nM | [6] |
| Elacestrant | ERα | Not specified | Not specified | |
| Camizestrant | ERα | Not specified | Not specified |
| Compound | Binding Affinity (Kd) | ERα Degradation | Reference |
| This compound | Not specified | Induces ERα degradation | [5] |
| Fulvestrant | High Affinity (pM range) | Potent ERα degrader | [6] |
| Palazestrant (OP-1250) | Favorable biochemical binding affinity | Demonstrates ER degradation | [3][4] |
| Elacestrant | Not specified | Induces dose-dependent ERα degradation | [7][8][9] |
| Camizestrant | Not specified | Robust and selective ER degradation | [10][11][12][13] |
In Vivo Efficacy in Tamoxifen-Resistant Xenograft Models
A critical evaluation of SERDs involves their efficacy in endocrine-resistant breast cancer models. The following table summarizes the available data on the in vivo performance of this compound compared to fulvestrant in a tamoxifen-resistant MCF-7 xenograft model.
| Compound | Dose & Administration | Tumor Growth Inhibition | Reference |
| This compound | 100 mg/kg, twice daily, oral gavage | Statistically significant tumor shrinkage, superior to fulvestrant | [14] |
| Fulvestrant | 100 mg/kg, daily, subcutaneous | Tumor growth inhibition | [14] |
| Tamoxifen | 100 mg/kg, daily, oral gavage | Ineffective (resistant model) | [14] |
| Palazestrant (OP-1250) | Not specified | Superior performance in wild-type and ESR1-mutant xenograft studies compared to fulvestrant | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate the SERDs discussed in this guide.
Estrogen Receptor α (ERα) Degradation Assay (Western Blot)
This assay quantifies the ability of a compound to induce the degradation of the ERα protein in cancer cell lines.
Caption: Western Blot Workflow for ERα Degradation.
Protocol Summary: ER-positive breast cancer cells (e.g., MCF-7) are cultured and treated with various concentrations of the test SERD for a defined period. Following treatment, cells are lysed, and the total protein is extracted and quantified. Equal amounts of protein are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is blocked and then incubated with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate, and the intensity of the ERα band is quantified and normalized to a loading control to determine the extent of protein degradation.[15][16][17]
Estrogen Receptor Binding Affinity Assay (Radioligand Competition)
This assay measures the affinity of a compound for the estrogen receptor by assessing its ability to compete with a radiolabeled ligand.
Caption: Radioligand Binding Assay Workflow.
Protocol Summary: A source of ERα, such as rat uterine cytosol or lysates from ER-expressing cells, is prepared. This is incubated with a constant concentration of a radiolabeled estrogen, typically [3H]-estradiol. Increasing concentrations of the unlabeled test compound are then added to compete for binding to the ERα. After reaching equilibrium, the bound radioligand is separated from the free radioligand, and the amount of radioactivity in the bound fraction is measured. The data is used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The binding affinity (Kd) can then be calculated.[18][19][20][21]
In Vivo Tamoxifen-Resistant Xenograft Model
This animal model is used to evaluate the efficacy of a compound against breast tumors that have developed resistance to tamoxifen.
Protocol Summary: Human breast cancer cells, often MCF-7 cells that have been engineered to be tamoxifen-resistant, are implanted into immunocompromised mice (e.g., nude mice).[14] Once tumors are established, the mice are randomized into treatment groups. The test compound, a positive control (like fulvestrant), and a vehicle control are administered according to a defined schedule. Tumor volume is measured regularly to assess the anti-tumor activity of the compounds. At the end of the study, tumors may be excised for further analysis.[22][23]
Concluding Remarks
The development of oral SERDs marks a significant advancement in endocrine therapy for ER+ breast cancer. Preclinical data for this compound and its counterpart, palazestrant (OP-1250), suggest a promising profile with potent ERα degradation and significant in vivo efficacy in endocrine-resistant models.[3][4][5][14] The direct comparison with established and emerging SERDs highlights the competitive landscape and the continuous drive for improved therapeutic options. Further clinical investigation is necessary to fully elucidate the therapeutic potential of this compound in the management of ER+ breast cancer. This guide provides a foundational comparison based on the currently available preclinical data to inform the research and drug development community.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 3. Palazestrant (OP-1250), A Complete Estrogen Receptor Antagonist, Inhibits Wild-type and Mutant ER-positive Breast Cancer Models as Monotherapy and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palazestrant (OP-1250), A Complete Estrogen Receptor Antagonist, Inhibits Wild-type and Mutant ER-positive Breast Cancer Models as Monotherapy and in Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. xtalks.com [xtalks.com]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collection - Data from The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - Cancer Research - Figshare [aacr.figshare.com]
- 12. Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. origene.com [origene.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. epa.gov [epa.gov]
- 20. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 22. Proven value of translational research with appropriate animal models to advance breast cancer treatment and save lives: the tamoxifen tale - PMC [pmc.ncbi.nlm.nih.gov]
- 23. en-safety.tau.ac.il [en-safety.tau.ac.il]
A Comparative Guide to (R)-OP-1074 and Alternatives for Fulvestrant-Resistant ER+ Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of (R)-OP-1074 and its alternatives in the context of fulvestrant-resistant estrogen receptor-positive (ER+) breast cancer. While direct evidence for this compound in fulvestrant-resistant models is limited, this guide synthesizes available data on its potent antiestrogenic activity and compares it with elacestrant, a next-generation oral selective estrogen receptor degrader (SERD) with demonstrated efficacy in this setting.
Executive Summary
Fulvestrant, a cornerstone in ER+ breast cancer therapy, faces the challenge of acquired resistance. This necessitates the development of novel therapeutic strategies. This compound, a pure antiestrogen and selective ER degrader (PA-SERD), has demonstrated significant tumor regression in tamoxifen-resistant models, suggesting its potential in endocrine-resistant breast cancer. Elacestrant, another oral SERD, has shown robust anti-tumor activity in preclinical models of fulvestrant resistance and has been clinically validated in patients who have progressed on prior fulvestrant therapy. This guide presents a side-by-side comparison of the available preclinical data for these two agents to inform further research and development in the field of endocrine-resistant breast cancer.
Data Presentation
Table 1: In Vitro Efficacy in Endocrine-Resistant Breast Cancer Cell Lines
| Compound | Cell Line Model | Resistance Profile | IC50 | Source |
| This compound | MCF-7 | Tamoxifen-Resistant | Not explicitly reported in fulvestrant-resistant lines. | [1] |
| CAMA-1 | Tamoxifen-Resistant | Not explicitly reported in fulvestrant-resistant lines. | [1] | |
| Elacestrant | MCF7-LTEDY537C | Fulvestrant-Resistant (ICIR) | ~100 nM | [2] |
| MCF7-TAMR | Tamoxifen-Resistant | Sensitive (IC50 not specified) | [2] | |
| Fulvestrant | MCF7-LTEDY537C | Fulvestrant-Resistant (ICIR) | >1000 nM | [2] |
| MCF7-TAMR | Tamoxifen-Resistant | Sensitive (IC50 not specified) | [2] |
Table 2: In Vivo Efficacy in Endocrine-Resistant Xenograft Models
| Compound | Xenograft Model | Resistance Profile | Treatment Regimen | Tumor Growth Inhibition | Source |
| This compound | MCF7/HER2/neu | Tamoxifen-Resistant | 100 mg/kg, twice daily (oral) | Statistically significant tumor shrinkage compared to fulvestrant. | [1] |
| Elacestrant | ST941-HI PDX | Fulvestrant-Resistant (ESR1 Y537S) | 10, 30, or 60 mg/kg, daily (oral) | Dose-dependent reduction in tumor volume. | [2] |
| ST2535-HI PDX | Fulvestrant-Resistant (ESR1 D538G) | 10, 30, or 60 mg/kg, daily (oral) | Dose-dependent reduction in tumor volume. | [2] | |
| CTG-1211-HI PDX | Fulvestrant-Resistant (ESR1 D538G) | 10, 30, or 60 mg/kg, daily (oral) | Dose-dependent reduction in tumor volume. | [2] | |
| Fulvestrant | MCF7/HER2/neu | Tamoxifen-Resistant | 100 mg/kg, daily (subcutaneous) | Less effective than this compound. | [1] |
| ST941-HI PDX | Fulvestrant-Resistant (ESR1 Y537S) | 3 mg/dose, weekly (subcutaneous) | Minimal effect on tumor volume. | [2] | |
| ST2535-HI PDX | Fulvestrant-Resistant (ESR1 D538G) | 3 mg/dose, weekly (subcutaneous) | Minimal effect on tumor volume. | [2] | |
| CTG-1211-HI PDX | Fulvestrant-Resistant (ESR1 D538G) | 3 mg/dose, weekly (subcutaneous) | Minimal effect on tumor volume. | [2] |
Experimental Protocols
This compound in Tamoxifen-Resistant Xenograft Model[1]
-
Cell Line: MCF7 cells overexpressing HER2/neu (MCF7/HER2/neu).
-
Animal Model: Ovariectomized athymic nude mice.
-
Tumor Implantation: MCF7/HER2/neu cells were implanted into the mice, supplemented with estrogen pellets to stimulate initial tumor growth.
-
Treatment Groups:
-
Vehicle control.
-
Tamoxifen: 100 mg/kg, daily by oral gavage.
-
Fulvestrant: 100 mg/kg, daily by subcutaneous injection.
-
This compound: 100 mg/kg, twice daily by oral gavage.
-
-
Study Duration and Endpoints: Tumor volumes were measured regularly to assess treatment efficacy. The primary endpoint was the percent change in tumor volume from the start of treatment.
Elacestrant in Fulvestrant-Resistant Patient-Derived Xenograft (PDX) Models[2]
-
PDX Models:
-
ST941-HI: ER+, ESR1 Y537S mutation, previously exposed to fulvestrant.
-
ST2535-HI & CTG-1211-HI: ER+, ESR1 D538G mutation, previously exposed to tamoxifen, aromatase inhibitors, and fulvestrant.
-
-
Animal Model: Immunocompromised mice.
-
Tumor Implantation: Tumor fragments from the PDX models were implanted into the mice.
-
Treatment Groups:
-
Vehicle control.
-
Fulvestrant: 3 mg/dose, weekly.
-
Elacestrant: 10 mg/kg, 30 mg/kg, or 60 mg/kg, daily.
-
-
Study Duration and Endpoints: Tumor volumes were measured over 64 days to evaluate the anti-tumor activity of the treatments. The primary endpoint was the change in relative tumor volume.
Visualizations
Signaling Pathway of Estrogen Receptor and Mechanism of SERDs
Caption: Estrogen receptor signaling and the inhibitory mechanism of SERDs.
Experimental Workflow for Preclinical Xenograft Studies
Caption: Workflow for in vivo efficacy studies in xenograft models.
Logical Relationship of Endocrine Resistance and SERD Efficacy
Caption: Overcoming fulvestrant resistance with next-generation SERDs.
References
Validating the Anti-Tumor Efficacy of (R)-OP-1074: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the preclinical anti-tumor activity of (R)-OP-1074 with other selective estrogen receptor degraders (SERDs) for researchers, scientists, and drug development professionals. This compound is a novel, orally bioavailable pure antiestrogen and selective estrogen receptor degrader (PA-SERD) that has demonstrated significant efficacy in preclinical models of endocrine-resistant breast cancer.[1][2]
Executive Summary
This compound distinguishes itself through its unique stereochemistry which disrupts the estrogen receptor alpha (ERα) helix 12, leading to complete antagonism of ERα activity.[1] Preclinical studies highlight its potential in overcoming tamoxifen resistance, a significant challenge in the treatment of ER-positive breast cancer. This guide presents a comparative analysis of this compound against the first-generation SERD, fulvestrant, and other emerging oral SERDs such as elacestrant, brilanestrant (GDC-0810), and camizestrant. The data underscores the promise of this compound as a potent agent for the treatment of ER-positive breast cancers, including those with acquired resistance to current endocrine therapies.
Comparative Efficacy of SERDs in Preclinical Models
The following table summarizes the available preclinical data for this compound and its key alternatives. The data is compiled from various studies to provide a comparative overview of their anti-tumor activities.
| Compound | Mechanism of Action | In Vitro Potency (IC50/EC50) | In Vivo Efficacy (Xenograft Models) | Key Findings |
| This compound | Pure antiestrogen and selective ERα degrader (PA-SERD); disrupts ERα helix 12.[1] | Not explicitly stated in the provided search results. | Showed significant tumor shrinkage in a tamoxifen-resistant MCF7/HER2/neu xenograft model at 100 mg/kg twice daily.[3] Statistically different from fulvestrant at the end of the study.[3] | Demonstrates potent activity in tamoxifen-resistant models.[1][2] |
| Fulvestrant | First-generation injectable SERD; pure ER antagonist that promotes ER degradation.[4][5] | Not explicitly stated in the provided search results. | Used as a comparator in numerous preclinical studies. A clinically relevant 25 mg/kg dose showed comparable efficacy to a 200 mg/kg dose in some models.[6] | Established benchmark for SERD activity. Poor oral bioavailability necessitates intramuscular injection.[1][7] |
| Elacestrant (RAD1901) | Orally bioavailable SERD.[2] | Induces ER degradation and inhibits ER-mediated signaling in ER+ breast cancer cell lines.[2] | Significant antitumor activity as a single agent and in combination with palbociclib in patient-derived xenograft (PDX) models, including those with ESR1 mutations.[2][8] | First oral SERD to receive FDA approval for patients with ESR1-mutated advanced or metastatic breast cancer.[9][10] |
| Brilanestrant (GDC-0810) | Orally bioavailable SERD.[11][12] | Potent ER-α binder (IC50=6.1 nM), full transcriptional antagonist (IC50=2 nM), and potent in ER-α degradation (EC50=0.7 nM) and MCF-7 cell viability (IC50=2.5 nM) assays.[11][13] | Demonstrated robust activity and tumor regression in tamoxifen-sensitive and tamoxifen-resistant MCF-7 xenograft models.[11][14] | Development was halted for reasons other than safety.[15] |
| Camizestrant (AZD9833) | Next-generation oral SERD.[16] | Demonstrates robust and selective ER degradation and antiproliferative activity in ESR1 wild-type and mutant cell lines.[16] | Shows strong and broad antitumor activity as a monotherapy and in combination with CDK4/6 inhibitors in various preclinical models.[16][17] | Has shown a progression-free survival benefit over fulvestrant in a Phase II trial.[17][18] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of anti-tumor agents. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Cell Viability Assay (MTT/Resazurin-based)
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D for ER-positive; MDA-MB-231 for ER-negative control) in 96-well plates at a predetermined optimal density (e.g., 5,000-15,000 cells/well) and allow them to adhere for 24 hours.[19][20]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and reference compounds in complete growth medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).[19]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[20]
-
Viability Assessment: Add a viability reagent such as MTT or Resazurin (AlamarBlue) to each well and incubate for 1-4 hours.[19][20]
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[19]
In Vivo Xenograft Tumor Model
-
Cell Preparation: Culture the desired cancer cell line (e.g., MCF7/HER2/neu for tamoxifen-resistant models) to approximately 80-90% confluency. Harvest and resuspend the cells in a suitable medium, often mixed with Matrigel, at the desired concentration.[21][22]
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NOD/SCID). For ER-positive models, subcutaneous implantation of an estrogen pellet is often required to support initial tumor growth.[3][21]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank or mammary fat pad of the mice.[21][22]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[23]
-
Drug Administration: Administer the test compound (e.g., this compound) and comparators via the appropriate route (e.g., oral gavage, subcutaneous injection) at the specified dose and schedule. The control group receives the vehicle.[3][23]
-
Efficacy Evaluation: Measure tumor volume and body weight regularly (e.g., twice weekly). At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume.[23]
-
Data Analysis: Analyze the tumor growth inhibition for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.[3]
Visualizing the Mechanism and Workflow
To further elucidate the scientific basis and experimental approach for validating this compound, the following diagrams are provided.
Caption: Signaling pathway of this compound in ERα-positive breast cancer cells.
Caption: Experimental workflow for validating the anti-tumor activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elacestrant (RAD1901), a Selective Estrogen Receptor Degrader (SERD), Has Antitumor Activity in Multiple ER+ Breast Cancer Patient-derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral SERDs Poised to Impact Treatment of Hormone Receptor–Positive Breast Cancer - The ASCO Post [ascopost.com]
- 10. mskcc.org [mskcc.org]
- 11. hoelzel-biotech.com [hoelzel-biotech.com]
- 12. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. News - brilanestrant (GDC-0810) - LARVOL VERI [veri.larvol.com]
- 16. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Camizestrant reduced the risk of disease progression or death by 56% in patients with advanced HR-positive breast cancer with an emergent ESR1 tumor mutation in SERENA-6 Phase III trial [astrazeneca-us.com]
- 18. Camizestrant demonstrated highly statistically significant and clinically meaningful improvement in progression-free survival in 1st-line advanced HR-positive breast cancer with an emergent ESR1 tumour mutation in SERENA-6 Phase III trial [astrazeneca.com]
- 19. benchchem.com [benchchem.com]
- 20. In vitro evaluation of the anti‑breast cancer properties and gene expression profiles of Thai traditional formulary medicine extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 22. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 23. benchchem.com [benchchem.com]
A Comparative Analysis of (R)-OP-1074 and Other Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel selective estrogen receptor modulator (SERM) and selective estrogen receptor degrader (SERD), (R)-OP-1074, with other established SERMs: tamoxifen, raloxifene, lasofoxifene, and bazedoxifene. This analysis is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to SERMs and this compound
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity. This dual functionality allows them to elicit beneficial estrogen-like effects in some tissues (e.g., bone) while blocking potentially harmful effects in others (e.g., breast). This tissue selectivity makes SERMs valuable therapeutic agents for conditions such as hormone receptor-positive breast cancer and osteoporosis.[1][2]
This compound is a novel compound identified as a pure antiestrogen and a selective ER degrader (PA-SERD).[3] Its unique mechanism of action, which involves the disruption of the estrogen receptor alpha (ERα) helix 12, confers pure antiestrogenic activity and efficacy in preclinical models of tamoxifen-resistant breast cancer.[3][4]
Comparative Data Presentation
The following tables summarize the quantitative data for this compound and other SERMs based on available preclinical studies. It is important to note that the data are compiled from various sources and experimental conditions may differ.
Table 1: Estrogen Receptor Binding Affinity
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Source(s) |
| This compound | ~7-20 | - | [5] |
| Tamoxifen | ~20.5 µM (MCF-7 cells) | - | [6] |
| Raloxifene | ~13.7 µM (MCF-7 cells) | - | [6] |
| Lasofoxifene | Similar to estradiol | Similar to estradiol | [7] |
| Bazedoxifene | - | - | - |
| IC50 values can vary significantly based on the assay conditions, including the radioligand and cell line used. |
Table 2: In Vitro Cell Proliferation Inhibition
| Compound | Cell Line | IC50 | Source(s) |
| This compound | MCF-7/HER2/neu (tamoxifen-resistant) | Efficacious in shrinking tumors | [3][5] |
| Tamoxifen | MCF-7 | 20.5 µM | [6] |
| Tamoxifen | Tamoxifen-Resistant (TAM-R) | 27.0 µM | [6] |
| Raloxifene | MCF-7 | 13.7 µM | [6] |
| Raloxifene | Tamoxifen-Resistant (TAM-R) | 15.7 µM | [6] |
| Lasofoxifene | ER+ breast cancer models | Effective in inhibiting tumor growth | [8] |
| Bazedoxifene | - | - | - |
| IC50 values represent the concentration of the drug that inhibits cell growth by 50%. |
Table 3: In Vivo Uterotrophic Assay
| Compound | Species | Effect on Uterine Weight | Source(s) |
| This compound | Mouse | Pure antiestrogen (no increase) | [3] |
| Tamoxifen | Rat/Mouse | Agonist (increase) | [7] |
| Raloxifene | Rat/Mouse | Antagonist (no increase) | [7] |
| Lasofoxifene | Rat/Mouse | Minimal impact | [8] |
| Bazedoxifene | Rat/Mouse | Antagonist (no increase) | [9] |
| The uterotrophic assay assesses the estrogenic (agonist) or antiestrogenic (antagonist) effects of a compound on the uterus of immature or ovariectomized rodents. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established guidelines and published literature.
Estrogen Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen for receptor binding.
Materials:
-
Estrogen receptors (ERα and/or ERβ), either from recombinant sources or tissue cytosols (e.g., rat uterine cytosol).
-
Radiolabeled estradiol (e.g., [³H]17β-estradiol).
-
Test compounds and a reference standard (e.g., unlabeled 17β-estradiol).
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and the reference standard.
-
In assay tubes, combine the estrogen receptor preparation, a fixed concentration of radiolabeled estradiol, and varying concentrations of the test compound or reference standard.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the receptor-bound from the free radioligand using a method such as hydroxylapatite or dextran-coated charcoal.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of bound radioligand against the concentration of the competitor to determine the IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand).
MCF-7 Cell Proliferation Assay
This assay measures the effect of a test compound on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary supplements.
-
Test compounds.
-
A method for quantifying cell proliferation (e.g., MTT assay, CyQUANT assay, or direct cell counting).
Procedure:
-
Seed MCF-7 cells in multi-well plates and allow them to attach and grow for a specified period.
-
Replace the growth medium with a medium containing various concentrations of the test compound. Include appropriate controls (e.g., vehicle control, positive control like estradiol).
-
Incubate the cells for a period of time (typically 3-7 days) to allow for cell proliferation.
-
At the end of the incubation period, quantify the number of viable cells using a chosen proliferation assay method.
-
Plot the cell viability against the concentration of the test compound to determine the IC50 value.
Rat Uterotrophic Assay
This in vivo assay evaluates the estrogenic or antiestrogenic properties of a substance by measuring its effect on the uterine weight of immature or ovariectomized female rats. The protocol is based on the OECD Test Guideline 440.[10]
Animals:
-
Immature female rats (e.g., Sprague-Dawley or Wistar), typically 18-21 days old at the start of dosing.
-
Alternatively, adult ovariectomized female rats.
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Randomly assign animals to treatment groups (vehicle control, positive control with a known estrogen, and at least two dose levels of the test substance).
-
Administer the test substance or control daily for three consecutive days via oral gavage or subcutaneous injection.
-
Record body weights daily.
-
Approximately 24 hours after the last dose, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.
-
Weigh the uterus (wet weight). The uterus may also be blotted to obtain a blotted weight.
-
Compare the mean uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect.
Signaling Pathways and Mechanisms of Action
The diverse biological effects of SERMs are a result of their ability to induce different conformational changes in the estrogen receptor, leading to the recruitment of distinct sets of co-regulatory proteins (co-activators or co-repressors) in different tissues. This differential gene regulation underlies their tissue-specific agonist and antagonist activities.
This compound Signaling Pathway
This compound acts as a pure antiestrogen by binding to ERα and disrupting the conformation of helix 12. This prevents the recruitment of co-activators necessary for transcriptional activation and leads to the degradation of the estrogen receptor, classifying it as a selective estrogen receptor degrader (SERD).
Caption: this compound binds to ERα, disrupts Helix 12, blocks co-activator binding, and induces receptor degradation.
Tamoxifen Signaling Pathway
Tamoxifen is a classic SERM with antagonist effects in breast tissue and agonist effects in bone and uterine tissue. In breast cancer cells, it competitively inhibits estrogen binding to ERα, leading to the recruitment of co-repressors and inhibition of estrogen-dependent gene transcription.
Caption: Tamoxifen acts as an antagonist in breast cells by recruiting co-repressors and as an agonist in bone cells by recruiting co-activators.
Raloxifene, Lasofoxifene, and Bazedoxifene Signaling Pathway
These second and third-generation SERMs generally exhibit an improved safety profile compared to tamoxifen, particularly regarding uterine effects. They act as antagonists in breast and uterine tissue while maintaining agonist activity in bone. Their specific signaling is also dictated by the conformational changes they induce in the estrogen receptor upon binding, leading to tissue-specific recruitment of co-regulators.
Caption: Raloxifene, lasofoxifene, and bazedoxifene exhibit tissue-specific antagonist and agonist effects by binding to ERα and ERβ.
References
- 1. Treating ER-positive breast cancer: a review of the current FDA-approved SERMs and SERDs and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of Selective Estrogen Receptor Modulators as Treatments and Preventives of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific stereochemistry of OP-1074 disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific stereochemistry of OP-1074 disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective estrogen receptor modulators and the combination therapy conjugated estrogens/bazedoxifene: A review of effects on the breast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Comparative Efficacy of (R)-OP-1074 in Endocrine-Resistant Breast Cancer: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (R)-OP-1074 with other endocrine therapies in the context of acquired resistance in estrogen receptor-positive (ER+) breast cancer. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the underlying biological pathways and experimental workflows.
Overview of this compound and Endocrine Resistance
This compound is a novel selective estrogen receptor degrader (SERD) designed to overcome the limitations of current endocrine therapies. Acquired resistance to drugs like tamoxifen, fulvestrant, and aromatase inhibitors is a major clinical challenge, often driven by mutations in the estrogen receptor alpha gene (ESR1) or the activation of alternative growth factor signaling pathways. This guide evaluates the performance of this compound against these resistant phenotypes.
Quantitative Performance Comparison
The following tables summarize the efficacy of this compound in comparison to other endocrine agents in preclinical models of endocrine-resistant breast cancer.
Table 1: In Vivo Efficacy of this compound in a Tamoxifen-Resistant Xenograft Model
| Treatment Group | Dosage and Administration | Mean Percent Change in Tumor Volume (End of Study) | Statistical Significance (vs. Fulvestrant) |
| This compound | 100 mg/kg, twice daily, oral gavage | Tumor Shrinkage | p < 0.05 |
| Fulvestrant | 100 mg/kg, daily, subcutaneous | Tumor Growth | - |
| Tamoxifen | 100 mg/kg, daily, oral gavage | Tumor Growth | - |
Data from a study utilizing an MCF7/HER2/neu xenograft model in ovariectomized athymic nude mice.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Tamoxifen-Resistant Xenograft Model
This protocol describes the in vivo evaluation of this compound's efficacy in a tamoxifen-resistant breast cancer model.
Cell Line:
-
MCF7 cells engineered to overexpress HER2/neu (MCF7/HER2/neu), which confers tamoxifen resistance.[2][3][4][5]
Animal Model:
-
Ovariectomized athymic nude mice.
Tumor Implantation:
-
MCF7/HER2/neu cells are implanted into the mice.
-
Estrogen pellets are implanted to support initial tumor growth.[1]
Treatment Protocol:
-
Once tumors are established, animals are randomized into treatment groups.
-
This compound is administered at 100 mg/kg twice daily via oral gavage.
-
Fulvestrant is administered at 100 mg/kg daily via subcutaneous injection.
-
Tamoxifen is administered at 100 mg/kg daily via oral gavage.[1]
-
Tumor volume is measured regularly throughout the study.
Cell Viability and IC50 Determination Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of compounds in breast cancer cell lines, such as MCF-7 and CAMA-1.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, CAMA-1)
-
Appropriate cell culture medium and supplements
-
96-well plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle-only control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental processes relevant to the study of this compound.
Caption: Estrogen and Growth Factor Signaling Crosstalk in Endocrine Resistance.
Caption: Workflow for In Vivo Xenograft Study.
Conclusion
The available preclinical data indicates that this compound demonstrates significant antitumor activity in a tamoxifen-resistant breast cancer model, outperforming both tamoxifen and fulvestrant. The underlying mechanism of resistance in this model involves the overexpression of HER2, leading to increased crosstalk with the estrogen receptor signaling pathway. The provided experimental protocols offer a foundation for further investigation into the cross-resistance profile and efficacy of this compound in various contexts of endocrine-resistant breast cancer. Future studies should aim to evaluate this compound in models with defined ESR1 mutations and resistance to other classes of endocrine therapies to fully characterize its potential as a next-generation treatment for ER+ breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Estrogen-dependent, tamoxifen-resistant tumorigenic growth of MCF-7 cells transfected with HER2/neu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanisms of tamoxifen resistance: increased estrogen receptor-HER2/neu cross-talk in ER/HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-OP-1074: A Novel Pure Antiestrogen Demonstrating Superiority Over Current Endocrine Therapies in Preclinical Models of Resistant Breast Cancer
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of (R)-OP-1074, a novel pure antiestrogen and selective estrogen receptor (ER) degrader (SERD), with current standard-of-care endocrine therapies for ER-positive breast cancer. The data presented herein, derived from preclinical studies, highlights the potential of this compound to overcome mechanisms of resistance that limit the efficacy of existing treatments such as tamoxifen and fulvestrant.
This compound distinguishes itself through its unique mechanism of action. It acts as a pure ER antagonist, completely lacking the partial agonist activity that can contribute to resistance with selective estrogen receptor modulators (SERMs) like tamoxifen. Furthermore, as a potent SERD, this compound actively promotes the degradation of the estrogen receptor, a key driver of tumor growth in ER-positive breast cancer.
Comparative Efficacy in a Tamoxifen-Resistant Xenograft Model
A pivotal preclinical study evaluated the anti-tumor activity of this compound in a tamoxifen-resistant breast cancer model utilizing MCF7/HER2/neu cells. This model is particularly relevant as it mimics a common clinical scenario of acquired resistance to endocrine therapy. The study compared the efficacy of this compound with both tamoxifen and fulvestrant, the current standard-of-care SERD.
Quantitative Data Summary
The following table summarizes the key findings from the in vivo xenograft study, demonstrating the superior tumor growth inhibition achieved with this compound.
| Treatment Group | Dosage and Administration | Mean Change in Tumor Volume (%) | Statistical Significance (vs. Fulvestrant) |
| Tamoxifen | 100 mg/kg, daily, oral gavage | Tumor Growth | Not Applicable |
| Fulvestrant | 100 mg/kg, daily, subcutaneous | Tumor Stasis/Slight Regression | Not Applicable |
| This compound | 100 mg/kg, twice daily, oral gavage | Significant Tumor Regression | p < 0.05 |
Data compiled from a preclinical study in a tamoxifen-resistant xenograft model.
As illustrated in the waterfall plot from the study, a significantly greater proportion of tumors in the this compound treatment group exhibited substantial regression compared to those treated with fulvestrant or tamoxifen.
Mechanism of Action: A Dual Approach to Overcoming Resistance
Current endocrine therapies face significant challenges due to both de novo and acquired resistance. This compound's mechanism of action directly addresses key resistance pathways.
-
Selective Estrogen Receptor Modulators (SERMs) - e.g., Tamoxifen: Tamoxifen acts as a competitive inhibitor of estrogen at the ER. However, it can also exhibit partial agonist activity in certain contexts, which can eventually lead to resistance. Resistance mechanisms to tamoxifen are multifaceted and can include alterations in ER expression, mutations in the ESR1 gene, and activation of alternative growth factor signaling pathways.
-
Aromatase Inhibitors (AIs) - e.g., Letrozole, Anastrozole, Exemestane: AIs function by blocking the production of estrogen in postmenopausal women. Resistance to AIs can occur through various mechanisms, including the upregulation of alternative signaling pathways that can activate the ER in a ligand-independent manner, and the development of ESR1 mutations that render the receptor constitutively active. While direct preclinical comparative data of this compound versus aromatase inhibitors is not yet publicly available, the ability of this compound to degrade the ER suggests a potential advantage in overcoming resistance mechanisms that are common to AIs.
-
Selective Estrogen Receptor Degraders (SERDs) - e.g., Fulvestrant: Fulvestrant is a pure antiestrogen that also promotes the degradation of the ER. However, its clinical utility can be limited by its intramuscular route of administration and suboptimal pharmacokinetic properties. This compound, as an orally bioavailable SERD, offers a potential improvement in this class of therapy.
The following diagram illustrates the estrogen receptor signaling pathway and highlights the points of intervention for different classes of endocrine therapies.
Experimental Protocols
Tamoxifen-Resistant Xenograft Model
-
Cell Line: MCF7 cells overexpressing HER2/neu (MCF7/HER2/neu) were utilized. These cells exhibit acquired resistance to tamoxifen.
-
Animal Model: Ovariectomized athymic nude mice were used.
-
Tumor Implantation: MCF7/HER2/neu cells were implanted subcutaneously into the mice. Estrogen pellets were also implanted to support initial tumor growth.
-
Treatment Groups: Once tumors reached a specified volume, the mice were randomized into three treatment groups:
-
Tamoxifen: 100 mg/kg administered daily via oral gavage.
-
Fulvestrant: 100 mg/kg administered daily via subcutaneous injection.
-
This compound: 100 mg/kg administered twice daily via oral gavage.
-
-
Endpoint: Tumor volume was measured regularly to assess treatment efficacy. The primary endpoint was the percent change in tumor volume from the start of treatment.
The following diagram outlines the experimental workflow for the xenograft study.
Estrogen Response Element (ERE) Luciferase Reporter Assay
This in vitro assay is crucial for quantifying the antagonist activity of compounds on the estrogen receptor.
-
Cell Line: A suitable breast cancer cell line (e.g., T47D or MCF-7) is transfected with a reporter plasmid containing multiple copies of the estrogen response element (ERE) upstream of a luciferase gene.
-
Treatment: The transfected cells are treated with a fixed concentration of estradiol (E2) to stimulate ER-mediated transcription, along with varying concentrations of the test compound (e.g., this compound).
-
Measurement: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Analysis: The ability of the test compound to inhibit E2-stimulated luciferase activity is determined, and an IC50 value (the concentration at which 50% of the maximal response is inhibited) is calculated.
Conclusion
The preclinical data presented in this guide strongly suggest that this compound possesses significant advantages over current endocrine therapies, particularly in the context of tamoxifen-resistant breast cancer. Its dual mechanism of pure ER antagonism and degradation, combined with its oral bioavailability, positions it as a promising next-generation therapeutic for patients with ER-positive breast cancer. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in this patient population.
The Synergistic Potential of (R)-OP-1074 in Combination Therapies for ER-Positive Breast Cancer
(R)-OP-1074 , a potent and selective estrogen receptor degrader (SERD), represents a promising therapeutic agent for estrogen receptor-positive (ER+) breast cancer. Its mechanism of action, which involves the complete antagonism and degradation of the estrogen receptor, lays a strong foundation for synergistic combinations with other targeted therapies. While specific preclinical and clinical data on this compound combination therapies are not yet broadly published, extensive research on the closely related SERD, palazestrant (OP-1250) , and the established SERD, fulvestrant , provides a robust framework for understanding the potential synergistic effects of this compound. This guide compares the expected performance of this compound in combination with key drug classes, supported by available data from these analogous compounds.
Synergistic Combinations with CDK4/6 Inhibitors
The combination of a SERD with a Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor is a cornerstone of treatment for ER+/HER2- metastatic breast cancer. This synergy arises from the dual blockade of two key pathways driving cancer cell proliferation: the ER signaling pathway and the cell cycle machinery.
Preclinical Evidence with Palazestrant (OP-1250)
Preclinical studies have demonstrated that the combination of palazestrant (OP-1250) with CDK4/6 inhibitors, such as palbociclib and ribociclib, results in greater suppression of cell cycle-related gene transcription than either monotherapy alone.[1] This enhanced activity is attributed to a more profound blockade of the signaling cascade that leads to cell division.
Clinical Validation with Palazestrant (OP-1250)
In a Phase 1b clinical trial, the combination of palazestrant (OP-1250) and palbociclib was well-tolerated in patients with ER+/HER2- breast cancer, with no observed drug-drug interaction.[1] This favorable safety profile is crucial for the successful clinical application of this combination. Olema Oncology is currently conducting Phase 2 and 3 clinical trials to further evaluate palazestrant in combination with various CDK4/6 inhibitors, including ribociclib and atirmociclib.
Table 1: Overview of this compound (inferred) and Palazestrant (OP-1250) Combination Trials with CDK4/6 Inhibitors
| Combination Agent | Drug Class | Rationale for Synergy | Developmental Stage (with Palazestrant) |
| Palbociclib | CDK4/6 Inhibitor | Dual blockade of ER and cell cycle pathways | Phase 2 |
| Ribociclib | CDK4/6 Inhibitor | Dual blockade of ER and cell cycle pathways | Phase 3 |
| Atirmociclib | CDK4/6 Inhibitor | Dual blockade of ER and cell cycle pathways | Phase 1 |
Experimental Protocol: In Vivo Xenograft Model for SERD and CDK4/6 Inhibitor Synergy
A standard experimental protocol to evaluate the synergistic effects of a SERD like this compound with a CDK4/6 inhibitor in a preclinical setting would involve the following steps:
-
Cell Line and Animal Model: ER+ breast cancer cell lines (e.g., MCF-7) are implanted into immunocompromised mice to establish tumor xenografts.
-
Treatment Groups: Mice are randomized into four groups:
-
Vehicle control
-
This compound alone
-
CDK4/6 inhibitor (e.g., palbociclib) alone
-
This compound in combination with the CDK4/6 inhibitor
-
-
Dosing and Administration: Drugs are administered orally or via injection at predetermined doses and schedules.
-
Tumor Volume Measurement: Tumor growth is monitored regularly by measuring tumor volume.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group. Synergy is determined by comparing the TGI of the combination group to the individual agent groups. Statistical analyses are performed to assess the significance of the findings.
-
Pharmacodynamic Analysis: Tumor tissues are collected at the end of the study to analyze the expression of key biomarkers (e.g., ER levels, Ki-67 for proliferation) to confirm the on-target effects of the drugs.
Caption: Dual blockade of ER signaling and the cell cycle by this compound and a CDK4/6 inhibitor.
Synergistic Combinations with PI3K/mTOR Pathway Inhibitors
The PI3K/AKT/mTOR pathway is another critical signaling cascade that is often dysregulated in ER+ breast cancer and can contribute to endocrine resistance. Targeting this pathway in combination with a SERD offers a rational approach to overcome resistance and enhance anti-tumor activity.
Preclinical Evidence with Palazestrant (OP-1250)
Recent preclinical data has shown that palazestrant (OP-1250) in combination with the mTOR inhibitor everolimus or the pan-AKT inhibitor capivasertib enhances tumor suppression in ER+ breast cancer models.[2] This suggests that the dual blockade of the ER and PI3K/mTOR pathways can lead to a more potent anti-cancer effect.
Clinical Context with Fulvestrant
The combination of fulvestrant with the PI3Kα inhibitor alpelisib is an approved therapy for patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer, demonstrating the clinical validity of this combination strategy.
Table 2: Overview of this compound (inferred) and Palazestrant (OP-1250) Combination with PI3K/mTOR Pathway Inhibitors
| Combination Agent | Drug Class | Rationale for Synergy | Developmental Stage (with Palazestrant) |
| Everolimus | mTOR Inhibitor | Overcoming endocrine resistance mediated by the PI3K/mTOR pathway | Preclinical |
| Alpelisib | PI3Kα Inhibitor | Targeting PIK3CA mutations, a common driver of resistance | Phase 1 |
| Capivasertib | AKT Inhibitor | Blocking a key node in the PI3K signaling pathway | Preclinical |
Experimental Protocol: In Vitro Cell Viability Assay for Synergy Assessment
To quantify the synergistic interaction between a SERD and a PI3K/mTOR pathway inhibitor, a cell viability assay is commonly employed:
-
Cell Culture: ER+ breast cancer cells are seeded in 96-well plates.
-
Drug Treatment: Cells are treated with a matrix of concentrations of this compound and the combination drug (e.g., everolimus) for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo).
-
Synergy Analysis: The dose-response data is analyzed using software that calculates the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Caption: Workflow for determining in vitro synergy using a cell viability assay.
Future Directions: Novel Combinations
The landscape of breast cancer treatment is continuously evolving, with novel targets and therapeutic agents emerging. The synergistic potential of this compound is likely to extend beyond the well-established combinations.
KAT6 Inhibitors
Olema Oncology is investigating its KAT6 inhibitor, OP-3136 , in combination with palazestrant. Preclinical data shows that this combination enhances anti-tumor activity in ER+ breast cancer models.[3] Given the similar mechanism of action, a combination of this compound with a KAT6 inhibitor could also be a promising future strategy.
Conclusion
While direct experimental data for this compound in combination therapies is awaited, the extensive preclinical and clinical evidence from the analogous SERD, palazestrant (OP-1250), and the established SERD, fulvestrant, strongly supports the rationale for combining this compound with CDK4/6 inhibitors and PI3K/mTOR pathway inhibitors. These combinations hold the promise of overcoming endocrine resistance and improving outcomes for patients with ER+ breast cancer. Further research is warranted to elucidate the specific synergistic effects and optimal combination strategies for this compound.
References
- 1. Everolimus in combination with octreotide long-acting repeatable in a first-line setting for patients with neuroendocrine tumors: an ITMO group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olema Oncology Announces New Preclinical Combination Data [globenewswire.com]
- 3. Olema Oncology Presents New Preclinical Data Showing Anti-Tumor Activity for OP-3136 with Enhanced Palazestrant Combinations at ENA 2024 [synapse.patsnap.com]
The Evolving Landscape of Endocrine Therapy: Benchmarking Palazestrant ((R)-OP-1250) Against Next-Generation SERDs
For Researchers, Scientists, and Drug Development Professionals
The treatment of estrogen receptor-positive (ER+) breast cancer is undergoing a significant transformation, driven by the emergence of novel endocrine therapies designed to overcome resistance to established treatments. At the forefront of this evolution are the next-generation oral Selective Estrogen Receptor Degraders (SERDs). This guide provides a comparative analysis of palazestrant ((R)-OP-1250), a promising new agent, against other key next-generation SERDs currently in development.
Palazestrant ((R)-OP-1250) is an orally bioavailable complete ER antagonist and selective ER degrader.[1][2] It represents a significant advancement in the development of endocrine therapies, demonstrating potent preclinical activity in both wild-type and mutant ER models.[1] This guide will objectively compare its performance with other next-generation SERDs, supported by available experimental data.
Quantitative Comparison of Preclinical Data
The following tables summarize key preclinical data for palazestrant ((R)-OP-1250) and a selection of other next-generation SERDs. This data provides a snapshot of their relative potency and efficacy in in vitro and in vivo models.
Table 1: In Vitro Performance of Next-Generation SERDs
| Compound | Target | Cell Line | IC50 (nM) (Proliferation) | ER Degradation | Reference |
| Palazestrant ((R)-OP-1250) | ERα | MCF-7 | Not explicitly stated | Potent degrader | [2] |
| Camizestrant (AZD9833) | ERα | MCF-7 | Not explicitly stated | Robust and selective ER degradation | [3] |
| Imlunestrant (LY3484356) | ERα | MCF-7 | 5.2 | Effective degradation of WT and mutant ER | [4] |
| Amcenestrant (SAR439859) | ERα | MCF-7 | Not explicitly stated | 98% degradation at 0.2 nM | [5] |
| Giredestrant (GDC-9545) | ERα | Not specified | Not explicitly stated | Superior preclinical potency over fulvestrant | [6][7] |
| Rintodestrant (G1T48) | ERα | Not specified | Not explicitly stated | Potent degrader | [8][9] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition | Reference |
| Palazestrant ((R)-OP-1250) | MCF-7 Xenograft | Oral | Superior performance to fulvestrant | [2][10] |
| Imlunestrant (LY3484356) | PDX (Y537S ESR1 mutation) | Not specified | Outperformed fulvestrant, leading to tumor regression | [4][11] |
| Elacestrant (RAD-1901) | PDX (endocrine-resistant) | Oral | Strong anti-estrogenic activity | [12] |
| Rintodestrant (G1T48) | Not specified | Oral | Delays tumor proliferation | [9] |
Experimental Protocols
The data presented in this guide are derived from standard preclinical assays used to evaluate the efficacy of SERDs. The following are detailed methodologies for key experiments.
Estrogen Receptor (ER) Degradation Assay
This assay quantifies the ability of a compound to induce the degradation of the estrogen receptor.
-
Cell Culture: Human breast cancer cell lines, such as MCF-7, which are ER-positive, are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., palazestrant or other SERDs) or a vehicle control for a specified period (typically 24-48 hours).
-
Cell Lysis: After treatment, cells are washed and then lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.
-
Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme that allows for signal detection.
-
Data Analysis: The intensity of the ERα band for each treatment is quantified and normalized to a loading control (e.g., β-actin) to determine the percentage of ER degradation compared to the vehicle control.
MCF-7 Xenograft Model for In Vivo Efficacy
This animal model is used to assess the anti-tumor activity of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: MCF-7 human breast cancer cells are implanted subcutaneously into the flank of the mice. Estrogen supplementation is often required to support tumor growth.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Compound Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups and dosed with the test compound (e.g., palazestrant orally) or a vehicle control according to a specific schedule and dose.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition, which is the percentage difference in the mean tumor volume between the treated and control groups. Tumor regression may also be assessed.
-
Toxicity Assessment: The general health and body weight of the mice are monitored to assess any potential toxicity of the treatment.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of the anti-tumor effect.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1: Mechanism of Action of Next-Generation SERDs.
Figure 2: Preclinical Evaluation Workflow for SERDs.
Figure 3: Rationale for Next-Generation SERD Development.
References
- 1. researchgate.net [researchgate.net]
- 2. Palazestrant (OP-1250), A Complete Estrogen Receptor Antagonist, Inhibits Wild-type and Mutant ER-positive Breast Cancer Models as Monotherapy and in Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ascopubs.org [ascopubs.org]
- 7. roche.com [roche.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Palazestrant (OP-1250), A Complete Estrogen Receptor Antagonist, Inhibits Wild-type and Mutant ER-positive Breast Cancer Models as Monotherapy and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (R)-OP-1074: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of investigational compounds like (R)-OP-1074, a selective estrogen receptor degrader (SERD), is a critical component of laboratory safety and environmental responsibility. Due to the pharmacologically active nature of this compound, stringent disposal procedures must be followed to mitigate potential hazards. This guide provides essential information and a step-by-step approach to the safe disposal of this compound, ensuring the protection of personnel and the environment.
This compound is identified as a research chemical, an isomer used as a control compound for OP-1074, with the CAS number 1443752-77-9. As a SERD, it is designed to be biologically active, and therefore, it should be handled as a potent compound.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling powders or creating aerosols. |
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound. This process is designed to be clear, concise, and easy to follow for laboratory professionals.
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be segregated from general laboratory waste.
-
-
Containment :
-
Collect all solid and liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the name of the compound "this compound", the CAS number "1443752-77-9", and the appropriate hazard symbols.
-
-
Storage :
-
Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials. The storage area should be clearly marked as "Hazardous Waste".
-
-
Professional Disposal :
-
The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.
-
Provide the waste disposal company with all available information on the compound, including its identity as a pharmacologically active substance.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure : Evacuate the immediate area of the spill.
-
Don PPE : Put on the appropriate PPE, including respiratory protection if the compound is a powder.
-
Containment : For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully cover the area with a damp paper towel to avoid generating dust.
-
Cleanup : Carefully clean the spill area using an appropriate deactivating solution if one is known and safe to use. Otherwise, use a suitable solvent to clean the area, collecting all cleaning materials as hazardous waste.
-
Decontamination : Decontaminate the area thoroughly.
-
Report : Report the spill to the laboratory safety officer.
Disclaimer: The information provided here is based on general principles for handling potent pharmacological compounds. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is crucial to consult with the supplier of the compound and a licensed environmental waste management company for specific disposal instructions. This guidance should be used as a supplement to, not a replacement for, official safety and disposal protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
